Vatinoxan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114914-42-0 |
|---|---|
Molecular Formula |
C20H26N4O4S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[2-[(2R,12bS)-2'-oxospiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,5'-imidazolidine]-1'-yl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C20H26N4O4S/c1-29(26,27)22-8-11-24-19(25)21-13-20(24)7-10-23-9-6-15-14-4-2-3-5-17(14)28-18(15)16(23)12-20/h2-5,16,22H,6-13H2,1H3,(H,21,25)/t16-,20+/m0/s1 |
InChI Key |
GTBKISRCRQUFNL-OXJNMPFZSA-N |
Isomeric SMILES |
CS(=O)(=O)NCCN1C(=O)NC[C@]12CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45 |
Canonical SMILES |
CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 659066 L-659,066 Methanesulfonamide, N-(2-(1,3,4,6,7,12b-hexahydro-2'-oxospiro(2H-benzofuro(2,3-a)quinolizine-2,4'-imidazolidin)-3'-yl)ethyl)-, trans- MK 467 MK-467 vatinoxan vatinoxan hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Mechanism of Vatinoxan in Canines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vatinoxan, a peripherally selective alpha-2 adrenoceptor antagonist, represents a significant advancement in veterinary anesthesia and sedation. When co-administered with alpha-2 adrenoceptor agonists such as medetomidine or dexmedetomidine in canines, this compound selectively blocks peripheral alpha-2 adrenoceptors. This targeted action mitigates the adverse cardiovascular effects commonly associated with alpha-2 agonists, namely vasoconstriction, hypertension, and bradycardia, while preserving the desired centrally mediated sedative and analgesic effects. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in canines, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Peripheral Alpha-2 Adrenoceptor Antagonism
This compound, formerly known as MK-467 or L-659,066, functions as a competitive antagonist at alpha-2 adrenoceptors.[1][2] Its key characteristic is its limited ability to penetrate the blood-brain barrier due to its relatively low lipid solubility.[1][3] This peripheral selectivity is the cornerstone of its clinical utility.
When an alpha-2 adrenoceptor agonist like medetomidine is administered, it acts on both central and peripheral alpha-2 adrenoceptors.
-
Central Nervous System (CNS) Effects: Activation of alpha-2 adrenoceptors in the locus coeruleus of the brainstem inhibits norepinephrine release, leading to sedation, anxiolysis, and analgesia.[4]
-
Peripheral Effects: Activation of post-synaptic alpha-2 adrenoceptors on vascular smooth muscle causes vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure. This hypertension triggers a baroreceptor-mediated reflex bradycardia, a protective mechanism to reduce cardiac workload.
This compound, when co-administered, preferentially binds to and blocks the peripheral alpha-2 adrenoceptors, particularly on blood vessels. This action prevents or attenuates the vasoconstrictive effects of the alpha-2 agonist, thereby preventing the subsequent rise in blood pressure and the reflex bradycardia. Because this compound does not significantly cross the blood-brain barrier, it does not interfere with the centrally mediated sedative and analgesic effects of the alpha-2 agonist.
A study in dogs demonstrated that the concentration of this compound in the central nervous system was approximately 1:50 of that in the plasma, while dexmedetomidine concentrations in the CNS were three to seven times higher than in plasma, confirming the peripheral selectivity of this compound.
Signaling Pathway of Alpha-2 Agonist and this compound Interaction
References
Vatinoxan (MK-467): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vatinoxan, initially identified as MK-467 and also known as L-659,066, is a peripherally selective α2-adrenoceptor antagonist.[1][2] Its development has been a significant advancement in veterinary medicine, particularly in the field of anesthesia and sedation.[3] this compound's unique pharmacological profile, characterized by its inability to cross the blood-brain barrier to a significant extent, allows it to mitigate the undesirable peripheral cardiovascular effects of α2-adrenoceptor agonists, such as medetomidine and dexmedetomidine, while preserving their centrally mediated sedative and analgesic properties.[2][4] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental findings related to this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important veterinary drug.
Introduction: The Need for a Peripherally Selective α2-Adrenoceptor Antagonist
Alpha-2 adrenoceptor agonists like medetomidine and dexmedetomidine are widely used in veterinary medicine for their reliable sedative, analgesic, and muscle relaxant effects. However, their clinical utility is often limited by significant cardiovascular side effects, including initial hypertension, bradycardia, and decreased cardiac output. These effects are primarily mediated by the activation of peripheral α2-adrenoceptors on vascular smooth muscle.
The ideal adjunct to an α2-agonist would be an antagonist that selectively blocks these peripheral receptors without interfering with the desired central nervous system (CNS) effects. This led to the pursuit of a peripherally selective α2-adrenoceptor antagonist, a molecule with physicochemical properties that would limit its penetration across the blood-brain barrier. This compound (MK-467) emerged as a promising candidate from this research.
Discovery and Physicochemical Properties
This compound was developed as a potent and selective α2-adrenoceptor antagonist. A key feature of its design is its relatively low lipid solubility, which is a primary determinant of its limited ability to cross the blood-brain barrier. This peripheral selectivity is the cornerstone of its clinical utility.
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects by competitively antagonizing α2-adrenoceptors. Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRs) that are typically coupled to inhibitory G-proteins (Gi/o).
Upon activation by an agonist (e.g., norepinephrine, dexmedetomidine), the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has various downstream effects, including the modulation of ion channel activity and protein kinase A (PKA) signaling.
This compound, by blocking the α2-adrenoceptor, prevents the binding of agonists and the subsequent activation of the Gi signaling cascade. This action counteracts the effects of α2-agonists on peripheral tissues, most notably the vasculature.
Quantitative Data
Receptor Binding Affinity
In vitro studies have demonstrated this compound's high affinity and selectivity for α2-adrenoceptors over α1-adrenoceptors.
| Parameter | Value | Reference |
| α2:α1 Receptor Occupancy Ratio (in vitro) | 105:1 |
Pharmacokinetic Parameters
Pharmacokinetic studies have been conducted in the primary target species, dogs and cats.
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Conditions | Reference |
| Elimination Half-life (t½) | ~40 minutes | Intravenous administration | |
| Clearance (CL) | 7.8 ± 3.4 mL/kg/minute | Intravenous administration | |
| Brain/Plasma Concentration Ratio | 0.05-0.09 | - |
Table 2: Pharmacokinetic Parameters of this compound in Cats
| Parameter | Value | Conditions | Reference |
| Metabolic Clearance | 2.3 (34% interindividual variability) mL/minute/kg | Anesthetized with isoflurane | |
| Volume of Distribution (Vd) - Central Compartment | 34 (55% interindividual variability) mL/kg | Anesthetized with isoflurane |
Cardiovascular Effects
Clinical studies have quantified the impact of this compound on the cardiovascular effects of α2-agonists.
Table 3: Cardiovascular Effects of Medetomidine with and without this compound in Dogs
| Parameter | Medetomidine Alone | Medetomidine + this compound | Reference |
| Cardiac Output | 47-96% lower than with this compound | Significantly higher than medetomidine alone | |
| Heart Rate | Significantly lower | Maintained closer to baseline | |
| Systemic Arterial Pressure | Increased | Attenuated increase |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a general method for determining the binding affinity of this compound for α2-adrenoceptors.
Methodology:
-
Membrane Preparation: Cell membranes from a tissue or cell line known to express α2-adrenoceptors (e.g., bovine cerebral cortex, human platelets) are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the following are added in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4):
-
A fixed concentration of a radiolabeled α2-adrenoceptor antagonist, such as [3H]Rauwolscine.
-
Varying concentrations of unlabeled this compound.
-
The prepared cell membranes.
-
Control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled antagonist like phentolamine) are included.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Clinical Trial in Dogs (Cardiovascular and Sedative Effects)
This protocol outlines a typical randomized, blinded, crossover study to evaluate the effects of this compound in combination with an α2-agonist in dogs.
Methodology:
-
Animal Subjects: Healthy adult dogs (e.g., purpose-bred Beagles or client-owned dogs) are selected for the study.
-
Study Design: A randomized, blinded, crossover design is typically employed. Each dog receives all treatments with a washout period (e.g., 2 weeks) between each treatment to prevent carry-over effects.
-
Treatments:
-
Treatment 1: α2-agonist alone (e.g., medetomidine intramuscularly).
-
Treatment 2: α2-agonist combined with this compound (e.g., medetomidine and this compound in the same syringe, administered intramuscularly).
-
-
Instrumentation and Monitoring:
-
Catheters are placed for drug administration and blood sampling.
-
Cardiovascular parameters are continuously monitored, including heart rate (HR), arterial blood pressure (BP), and cardiac output (CO).
-
Sedation is assessed at regular intervals using a validated scoring system.
-
-
Data Collection: Measurements are taken at baseline and at multiple time points after drug administration.
-
Data Analysis: Statistical methods are used to compare the cardiovascular and sedative effects between the treatment groups.
Clinical Development and Regulatory Approval
The promising preclinical data for this compound led to its clinical development for use in veterinary medicine. A fixed-dose combination of medetomidine and this compound, marketed as Zenalpha®, has received regulatory approval for use in dogs in several regions, including the United States by the Food and Drug Administration (FDA). This combination product is indicated for use as a sedative and analgesic in dogs to facilitate clinical examinations, clinical procedures, and minor surgical procedures.
Conclusion
The discovery and development of this compound (MK-467) represent a significant achievement in veterinary pharmacology. Its peripheral selectivity allows for the mitigation of the adverse cardiovascular effects of α2-adrenoceptor agonists while preserving their beneficial sedative and analgesic properties. This targeted approach to drug action has enhanced the safety profile of α2-agonist-based sedation protocols in dogs. The comprehensive data gathered from preclinical and clinical studies have provided a solid foundation for its clinical use. Future research may explore the utility of this compound in other species and in combination with other anesthetic agents.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Drug Improves Safety of Canine Sedation and Anesthesia | Technology Networks [technologynetworks.com]
- 4. Various Systemic Effects of MK-467, A Peripherally Acting α2-adrenoceptor Antagonist in Different Animal Species: An Overview [arccjournals.com]
Pharmacological Profile of Vatinoxan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vatinoxan, formerly known as MK-467, is a potent and peripherally selective alpha-2 adrenoceptor antagonist.[1] Its unique pharmacological profile, characterized by limited ability to cross the blood-brain barrier, allows for the mitigation of peripheral adverse effects of alpha-2 adrenoceptor agonists, such as medetomidine and dexmedetomidine, while preserving their centrally mediated sedative and analgesic properties.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics across various species, and pharmacodynamics. Detailed experimental protocols and quantitative data are presented to support its use in research and drug development.
Mechanism of Action
This compound functions as a competitive antagonist at alpha-2 adrenoceptors.[2] Its primary mechanism involves blocking the effects of alpha-2 adrenergic agonists at peripheral sites, particularly on vascular smooth muscle.[2] Alpha-2 adrenoceptor agonists induce vasoconstriction by stimulating postsynaptic alpha-2 adrenoceptors on vascular smooth muscle cells, leading to hypertension and a subsequent reflex bradycardia. This compound counteracts these effects by binding to these peripheral receptors, thereby preventing agonist-induced vasoconstriction.
A key feature of this compound is its peripheral selectivity, which is attributed to its low lipid solubility and consequent poor penetration of the blood-brain barrier. This ensures that the centrally mediated sedative and analgesic effects of alpha-2 agonists, which occur through their action on alpha-2 adrenoceptors in the central nervous system (CNS), remain largely unaffected. Studies in dogs have confirmed this selectivity, showing a CNS-to-plasma concentration ratio of approximately 1:50 for this compound, while the alpha-2 agonist dexmedetomidine showed concentrations three- to seven-fold higher in the CNS than in plasma.
This compound exhibits greater selectivity for alpha-2 than alpha-1 adrenergic receptors, with an in vitro α2:α1 receptor occupancy ratio of 105:1. This selectivity minimizes potential off-target effects associated with alpha-1 adrenoceptor blockade.
Signaling Pathway
The antagonism of peripheral alpha-2 adrenoceptors by this compound interrupts the signaling cascade initiated by alpha-2 agonists. Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi). Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the receptor, this compound prevents this Gi-mediated inhibition, thereby maintaining adenylyl cyclase activity and cAMP levels.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in several animal species. It is characterized by rapid absorption after intramuscular administration and a relatively low clearance. Co-administration with alpha-2 agonists can influence its pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Conditions | Reference |
| Intramuscular Administration (with Medetomidine and Butorphanol) | |||
| Tmax (min) | 20 | 500 µg/kg this compound | |
| Cmax (ng/mL) | 1030 ± 220 | 500 µg/kg this compound | |
| Intravenous Administration (with Medetomidine) | |||
| Vd (L/kg) | 0.6 ± 0.1 | 800 µg/kg this compound | |
| Cl (mL/min/kg) | 4.8 ± 1.0 | 800 µg/kg this compound | |
| t½ (h) | 1.8 ± 0.3 | 800 µg/kg this compound |
Table 2: Pharmacokinetic Parameters of this compound in Cats
| Parameter | Value | Conditions | Reference |
| Intravenous Administration (Isoflurane Anesthesia) | |||
| V1 (mL/kg) | 34 | 1 mg/kg this compound | |
| V2 (mL/kg) | 151 | 1 mg/kg this compound | |
| V3 (mL/kg) | 306 | 1 mg/kg this compound | |
| Cl (mL/min/kg) | 2.3 | 1 mg/kg this compound | |
| Intramuscular Administration (with Dexmedetomidine and Ketamine) | |||
| Bioavailability (%) | 99 | 600 µg/kg this compound | |
| Vss (mL/kg) | 666 | 600 µg/kg this compound | |
| Cl (mL/min/kg) | 3.7 | 600 µg/kg this compound | |
| Subcutaneous Administration (with Dexmedetomidine and Ketamine) | |||
| Bioavailability (%) | 95 | 600 µg/kg this compound |
Table 3: Pharmacokinetic Parameters of this compound in Horses
| Parameter | Value | Conditions | Reference |
| Intravenous Administration (with Medetomidine) | |||
| AUC (min*ng/mL) | 20300 ± 4100 | 140 µg/kg this compound | |
| t½ (min) | 36 ± 9 | 140 µg/kg this compound |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the attenuation of the cardiovascular side effects of alpha-2 adrenoceptor agonists.
Cardiovascular Effects
When co-administered with medetomidine or dexmedetomidine, this compound has been shown to:
-
Prevent Bradycardia: It mitigates the significant decrease in heart rate typically seen with alpha-2 agonist administration.
-
Reduce Hypertension: It blunts the initial hypertensive phase caused by peripheral vasoconstriction.
-
Improve Cardiac Output: By reducing afterload (vasoconstriction) and preventing severe bradycardia, this compound helps maintain cardiac output closer to baseline levels.
Effects on Sedation and Analgesia
Due to its limited CNS penetration, this compound does not significantly diminish the sedative and analgesic effects of alpha-2 agonists. However, by improving cardiovascular function, it can lead to increased clearance of the co-administered agonist, potentially shortening the duration of sedation.
Experimental Protocols
Assessment of Cardiovascular Effects in Dogs
A common experimental design to evaluate the cardiovascular effects of this compound involves a randomized, blinded, crossover study in healthy dogs (e.g., Beagles).
-
Animal Model: Healthy adult Beagle dogs are often used.
-
Instrumentation: Dogs are instrumented for the measurement of heart rate (HR), arterial blood pressure (systolic, diastolic, and mean), central venous pressure (CVP), and cardiac output (CO) via methods like thermodilution. Systemic vascular resistance (SVR) is then calculated.
-
Drug Administration: Dogs receive an intramuscular (IM) or intravenous (IV) injection of an alpha-2 agonist (e.g., medetomidine) with or without this compound. A washout period of at least one week is allowed between treatments in a crossover design.
-
Data Collection: Cardiovascular parameters are recorded at baseline and at predefined intervals after drug administration.
-
Blood Sampling: Arterial and mixed venous blood samples can be collected for blood gas analysis to assess oxygenation and tissue perfusion.
Determination of CNS Penetration
To quantify the peripheral selectivity of this compound, studies are conducted to compare its concentration in the CNS and plasma.
-
Animal Model: Dogs are administered a combination of medetomidine and this compound intravenously.
-
Sample Collection: After a defined period to allow for drug distribution (e.g., 20 minutes), animals are euthanized, and samples of venous blood and CNS tissues (brain, spinal cord) are collected.
-
Analytical Method: Drug concentrations in plasma and homogenized CNS tissue are quantified using a sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the precise measurement of low drug concentrations.
-
Data Analysis: The ratio of the drug concentration in the CNS to that in the plasma is calculated to determine the extent of blood-brain barrier penetration.
Determination of Minimum Alveolar Concentration (MAC) of Inhaled Anesthetics
The influence of this compound on the anesthetic-sparing effect of alpha-2 agonists is assessed by determining the minimum alveolar concentration (MAC) of an inhaled anesthetic like isoflurane.
-
Animal Model: Cats are often used for these studies.
-
Anesthesia and Instrumentation: Cats are anesthetized with isoflurane, and instrumentation is placed for drug administration and monitoring of vital signs.
-
Drug Infusion: A target-controlled infusion system is used to achieve and maintain specific plasma concentrations of dexmedetomidine and this compound.
-
MAC Determination: The MAC of isoflurane is determined using the bracketing method and a standardized noxious stimulus, such as a tail clamp. The end-tidal anesthetic concentration is gradually decreased until the animal responds to the stimulus and then increased until the response is absent. The MAC is the average of the two concentrations.
-
Pharmacodynamic Modeling: The relationship between the plasma concentration of the alpha-2 agonist and the reduction in MAC is characterized using pharmacodynamic models to determine parameters such as the IC50 (the concentration of agonist that produces 50% of the maximum MAC reduction).
Safety and Tolerability
This compound is generally well-tolerated. When used in combination with alpha-2 agonists, it improves the overall safety profile by mitigating adverse cardiovascular effects. However, in some cases, particularly during general anesthesia, the vasodilation caused by this compound can lead to hypotension, which may require therapeutic intervention.
Conclusion
This compound is a peripherally selective alpha-2 adrenoceptor antagonist with a favorable pharmacological profile for use in combination with alpha-2 agonists in veterinary medicine. Its ability to selectively block peripheral alpha-2 adrenoceptors allows for the attenuation of undesirable cardiovascular effects without compromising centrally mediated sedation and analgesia. The quantitative pharmacokinetic and pharmacodynamic data, along with detailed experimental protocols, provide a solid foundation for its continued investigation and clinical application. Further research may focus on optimizing dose ratios with various alpha-2 agonists in different species and clinical scenarios.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. Concentrations of medetomidine enantiomers and this compound, an α2-adrenoceptor antagonist, in plasma and central nervous tissue after intravenous coadministration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Vatinoxan: A Technical Guide to Selective Peripheral α2-Adrenoceptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vatinoxan (formerly MK-467 and L-659,066) is a potent and selective antagonist of peripheral α2-adrenoceptors. Its unique pharmacological profile is characterized by a limited ability to cross the blood-brain barrier, enabling the mitigation of peripheral cardiovascular and other adverse effects of α2-adrenoceptor agonists, such as medetomidine and dexmedetomidine, while preserving their centrally-mediated sedative and analgesic properties. This technical guide provides an in-depth overview of the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its core functions.
Introduction
α2-adrenoceptor agonists are widely utilized in veterinary medicine for their reliable sedative, analgesic, and muscle relaxant effects. However, their clinical utility can be limited by significant cardiovascular side effects, including initial hypertension, reflex bradycardia, and decreased cardiac output. These effects are primarily mediated by the activation of α2-adrenoceptors on peripheral vascular smooth muscle. This compound addresses this limitation by selectively blocking these peripheral receptors. Its hydrophilic nature and low lipid solubility restrict its passage across the blood-brain barrier, resulting in a high peripheral-to-central activity ratio. This allows for a "gentler" sedation, where the desired central effects of α2-agonists are maintained, but their undesirable peripheral cardiovascular effects are significantly attenuated.
Physicochemical Properties
This compound is a quinolizine derivative with the following chemical properties:
| Property | Value |
| Chemical Name | (2R,12bS)-N-(1,3-benzodioxol-5-ylmethyl)-2-ethyl-1,2,3,4,6,7,12,12b-octahydropyrazino[2,1-a][1]benzazepine-8-sulfonamide |
| Molecular Formula | C20H26N4O4S |
| Molecular Weight | 418.51 g/mol |
| Alternative Names | MK-467, L-659,066 |
Mechanism of Action: Selective Peripheral α2-Adrenoceptor Antagonism
The peripheral selectivity of this compound is its most critical feature. In dogs, the concentration of this compound in the central nervous system (CNS) is approximately 1:50 of that in the plasma[2]. This is attributed to its low lipophilicity, which hinders its ability to cross the blood-brain barrier.
When co-administered with an α2-adrenoceptor agonist like dexmedetomidine, this compound preferentially occupies peripheral α2-adrenoceptors, particularly those on vascular smooth muscle. This prevents the agonist from binding to these receptors and inducing vasoconstriction. Consequently, the initial hypertensive phase and subsequent reflex bradycardia and reduction in cardiac output associated with α2-agonist administration are significantly attenuated.
Signaling Pathway
α2-adrenoceptors are G-protein coupled receptors (GPCRs) primarily linked to the inhibitory G-protein, Gi. The binding of an agonist to the α2-adrenoceptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by blocking the receptor, prevents this cascade from occurring in peripheral tissues.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in several species. The tables below summarize key parameters.
Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Route | Value | Reference |
| Elimination Half-Life (t½) | IV | ~40 minutes | [3] |
| Clearance (Cl) | IV | 7.8 ± 3.4 mL/kg/minute | [3] |
Pharmacokinetic Parameters of this compound in Cats
| Parameter | Route | Value | Reference |
| Metabolic Clearance (Cl) | IV | 2.3 (34% interindividual variability) mL/minute/kg | [2] |
| Volume of Distribution (Vd) | IV | 34 (55% interindividual variability) mL/kg (central compartment) | |
| IM Bioavailability | IM | 99% | |
| SC Bioavailability | SC | 95% | |
| Volume of distribution at steady state | IV | 666 mL/kg |
Pharmacokinetic Parameters of this compound in Horses
| Parameter | Route | Value | Reference |
| Plasma concentration of dexmedetomidine was significantly lower in the presence of this compound | IV | - |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the attenuation of the cardiovascular side effects of α2-adrenoceptor agonists.
Cardiovascular Effects in Dogs (when co-administered with Medetomidine)
| Parameter | Medetomidine Alone | Medetomidine + this compound | Reference |
| Heart Rate (HR) | Significantly decreased | Maintained closer to baseline | |
| Mean Arterial Pressure (MAP) | Increased initially | Attenuated increase | |
| Cardiac Output (CO) | Significantly decreased (47-96% lower) | Maintained closer to baseline | |
| Systemic Vascular Resistance (SVR) | Increased | Attenuated increase |
Sedative Effects in Dogs
While this compound significantly mitigates the peripheral effects of α2-agonists, it does not substantially diminish their centrally-mediated sedative effects. However, due to the improved cardiovascular function and consequently increased clearance of the α2-agonist, the duration of sedation may be shortened.
Experimental Protocols
In Vivo Cardiovascular Assessment in Dogs
The following protocol is a representative example of how the cardiovascular effects of this compound in combination with an α2-agonist are evaluated in a research setting, based on published studies.
Protocol Steps:
-
Animal Model: Purpose-bred healthy dogs (e.g., Beagles) are commonly used.
-
Study Design: A randomized, blinded, crossover design is employed with a sufficient washout period (e.g., 2 weeks) between treatments.
-
Instrumentation: Under light anesthesia, animals are instrumented for cardiovascular monitoring. This may include:
-
Arterial catheter for direct blood pressure measurement.
-
Venous catheters for drug administration and blood sampling.
-
Thermodilution catheter for measurement of cardiac output.
-
-
Treatments:
-
Control Group: Administered a standard dose of an α2-agonist (e.g., medetomidine 20 µg/kg IM).
-
Treatment Group: Administered the α2-agonist combined with this compound (e.g., medetomidine 20 µg/kg + this compound 400 µg/kg IM).
-
-
Data Collection:
-
Cardiovascular parameters (heart rate, mean arterial pressure, central venous pressure, cardiac output) are recorded at baseline and at specified intervals post-administration (e.g., 5, 10, 15, 30, 60, 90, 120 minutes).
-
Blood samples are collected at similar time points for pharmacokinetic analysis of drug concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sedation is assessed using a validated scoring system.
-
-
Data Analysis: Statistical methods (e.g., repeated measures ANOVA) are used to compare the pharmacodynamic and pharmacokinetic parameters between treatment groups.
Radioligand Binding Assay for Receptor Affinity Determination
To determine the binding affinity of this compound for α2-adrenoceptor subtypes, a competitive radioligand binding assay would be performed. The following is a generalized protocol.
Materials:
-
Cell membranes expressing a single subtype of human α2-adrenoceptor (α2A, α2B, or α2C).
-
A suitable radioligand with high affinity for α2-adrenoceptors (e.g., [³H]-Rauwolscine or [³H]-MK-912).
-
This compound (unlabeled competitor).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radioligand and cell membranes are incubated with varying concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Logical Relationship of this compound's Action
The core principle of this compound's utility is its ability to dissociate the desired central effects from the undesired peripheral effects of α2-adrenoceptor agonists.
Conclusion
This compound represents a significant advancement in the safe use of α2-adrenoceptor agonists in veterinary medicine. Its unique property of selective peripheral α2-adrenoceptor antagonism allows for the preservation of centrally-mediated sedation and analgesia while mitigating the adverse cardiovascular effects commonly associated with this class of drugs. The data presented in this technical guide underscore the well-defined pharmacokinetic and pharmacodynamic profile of this compound, supporting its role in providing safer and more stable anesthetic and sedative procedures. Further research to delineate its binding affinities for specific α2-adrenoceptor subtypes will provide even greater insight into its pharmacological actions.
References
- 1. Alpha2 Antagonist this compound Does Not Abolish the Preconditioning Effect of Dexmedetomidine on Experimental Ischaemia–Reperfusion Injury in the Equine Small Intestine | MDPI [mdpi.com]
- 2. Concentrations of medetomidine enantiomers and this compound, an α2-adrenoceptor antagonist, in plasma and central nervous tissue after intravenous coadministration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Vatinoxan's Cardiovascular Profile in Canines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vatinoxan, a peripherally selective α2-adrenoceptor antagonist, presents a significant advancement in veterinary anesthesia and sedation protocols for dogs. When co-administered with α2-adrenoceptor agonists like medetomidine or dexmedetomidine, this compound effectively mitigates the adverse cardiovascular effects typically associated with these agents, such as profound bradycardia and hypertension, without compromising their centrally mediated sedative and analgesic properties. This guide provides a comprehensive overview of the cardiovascular effects of this compound in dogs, presenting key quantitative data from pivotal studies, detailing experimental methodologies, and illustrating the underlying physiological mechanisms and experimental workflows.
Mechanism of Action: Peripheral α2-Adrenoceptor Antagonism
Medetomidine and its active enantiomer, dexmedetomidine, are potent α2-adrenoceptor agonists widely used for sedation and analgesia in dogs.[1][2] Their activation of α2-adrenoceptors in the central nervous system (CNS) produces the desired sedative and analgesic effects. However, their action on peripheral α2-adrenoceptors, particularly α2B-adrenoceptors on vascular smooth muscle cells, leads to significant vasoconstriction.[3] This peripheral vasoconstriction increases systemic vascular resistance (SVR), leading to a rise in arterial blood pressure.[3][4] The increase in blood pressure triggers a baroreceptor reflex, resulting in a marked decrease in heart rate (bradycardia) and consequently, a reduction in cardiac output.
This compound, formerly known as MK-467, is specifically designed to counteract these peripheral effects. Due to its low lipid solubility, this compound has limited ability to cross the blood-brain barrier, thus exerting its antagonist activity primarily on peripheral α2-adrenoceptors. By blocking these receptors on blood vessels, this compound blunts the vasoconstrictive effects of medetomidine, thereby preventing the sharp increase in blood pressure and the subsequent reflex bradycardia. This selective peripheral antagonism allows for the preservation of the desirable CNS-mediated sedation and analgesia while maintaining more stable cardiovascular function.
Quantitative Cardiovascular Effects
Numerous studies have quantified the cardiovascular-sparing effects of this compound when co-administered with an α2-agonist in dogs. The following tables summarize key findings from this research, demonstrating a consistent pattern of improved hemodynamic stability with the inclusion of this compound.
Table 1: Effects on Heart Rate (HR) and Mean Arterial Pressure (MAP)
| Study / Treatment Group | Baseline HR (beats/min) | Post-treatment HR (beats/min) | Baseline MAP (mmHg) | Post-treatment MAP (mmHg) |
| Joerger et al. (2023) | ||||
| Medetomidine (MED) | 88 ± 17 | 35 ± 6 (nadir) | 90 ± 11 | 125 ± 16 (peak) |
| Medetomidine-Vatinoxan (MVX) | 89 ± 15 | 70 ± 15 (nadir) | 91 ± 10 | 100 ± 12 (peak) |
| Turunen et al. (2019) | ||||
| MED | 68 ± 10 | 34 ± 5 (pre-atipamezole) | 93 ± 11 | 128 ± 17 (pre-atipamezole) |
| MED + this compound (MEDVAT) | 70 ± 9 | 59 ± 11 (pre-atipamezole) | 95 ± 10 | 108 ± 13 (pre-atipamezole) |
| Anonymous (2024) | ||||
| MED (with sevoflurane/desflurane) | ~85-90 | 36-43 (nadir) | ~90-95 | 126-143 (peak) |
| MVX (with sevoflurane/desflurane) | ~85-90 | 83-118 | ~90-95 | 102-104 (peak) |
Table 2: Effects on Cardiac Output (CO) and Systemic Vascular Resistance (SVR)
| Study / Treatment Group | Baseline CO (L/min) | Post-treatment CO (L/min) | Baseline SVR (dynes·s/cm⁵) | Post-treatment SVR (dynes·s/cm⁵) |
| Joerger et al. (2023) | ||||
| MED | 2.9 ± 0.8 | 0.8 ± 0.3 (nadir) | 2580 ± 740 | 14200 ± 5400 (peak) |
| MVX | 2.8 ± 0.7 | 2.1 ± 0.6 (nadir) | 2720 ± 780 | 3900 ± 1300 (peak) |
| Turunen et al. (2019) (Cardiac Index - L/min/m²) | ||||
| MED | 3.9 ± 0.8 | 1.6 ± 0.4 (pre-atipamezole) | 2040 ± 490 | 7210 ± 2100 (pre-atipamezole) |
| MEDVAT | 4.0 ± 0.7 | 3.0 ± 0.7 (pre-atipamezole) | 1980 ± 450 | 2990 ± 870 (pre-atipamezole) |
Note: Data are presented as mean ± standard deviation where available. Values are representative of findings at nadir (lowest point) or peak as reported in the studies.
The data consistently demonstrate that the combination of medetomidine and this compound results in a significantly higher heart rate and cardiac output, and lower mean arterial pressure and systemic vascular resistance compared to medetomidine alone. Notably, in one study, the cardiac output in dogs receiving only medetomidine was 47% to 96% lower than in those receiving the medetomidine-vatinoxan combination.
Experimental Protocols
The following outlines a generalized experimental protocol synthesized from several key studies investigating the cardiovascular effects of this compound in dogs.
Subjects and Housing
-
Species: Canine (typically purpose-bred Beagles).
-
Health Status: Clinically healthy, often classified as American Society of Anesthesiologists (ASA) physical status I or II.
-
Housing: Housed in accordance with institutional animal care and use committee (IACUC) guidelines, with appropriate acclimatization periods before experiments.
Study Design
-
Design: Randomized, blinded, crossover studies are commonly employed to minimize individual variation.
-
Washout Period: A washout period of at least one to two weeks is typically implemented between treatments in crossover designs.
Instrumentation and Monitoring
-
Catheterization: Placement of arterial and central venous catheters for direct blood pressure monitoring and blood gas analysis. A Swan-Ganz catheter may be placed for thermodilution cardiac output measurement.
-
Cardiovascular Monitoring: Continuous monitoring of heart rate (HR), systemic and pulmonary arterial blood pressures, and central venous pressure. Cardiac output (CO) is often measured via thermodilution.
-
Respiratory Monitoring: Monitoring of respiratory rate and arterial blood gases.
Drug Administration and Data Collection
-
Drug Administration: Intramuscular (IM) or intravenous (IV) administration of medetomidine or dexmedetomidine with or without this compound.
-
Data Collection: Baseline cardiovascular parameters are recorded prior to drug administration. Measurements are then taken at predetermined intervals for a specified duration (e.g., up to 120 minutes).
Pharmacokinetic Interactions
The co-administration of this compound can alter the pharmacokinetics of medetomidine. By attenuating the initial vasoconstriction at the injection site, this compound can lead to a faster absorption of medetomidine. Furthermore, by maintaining a higher cardiac output, this compound may result in a larger volume of distribution and increased clearance of medetomidine, potentially leading to a shorter duration of sedation.
Clinical Implications and Considerations
The inclusion of this compound in sedative protocols offers a significant safety advantage, particularly for patients where cardiovascular stability is a concern. By mitigating the pronounced bradycardia and hypertension associated with α2-agonists, the medetomidine-vatinoxan combination provides a more hemodynamically stable sedation.
However, some studies have noted that the attenuation of medetomidine's cardiovascular effects by this compound may be associated with a slight reduction in the duration and intensity of analgesia and sedation, likely due to the altered pharmacokinetics. Additionally, when reversing sedation with a centrally acting antagonist like atipamezole, the combined vasodilatory effects of this compound and atipamezole could potentially lead to a more pronounced decrease in blood pressure. Therefore, careful patient monitoring remains crucial throughout the sedation and recovery periods.
Conclusion
References
Vatinoxan's Modulation of Medetomidine Pharmacokinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pharmacokinetic interactions between vatinoxan, a peripherally selective alpha-2 adrenoceptor antagonist, and medetomidine, a potent alpha-2 adrenoceptor agonist. Co-administration of this compound with medetomidine has been shown to significantly alter the absorption, distribution, and elimination of medetomidine, thereby modifying its clinical effects. This document summarizes key quantitative data from various studies, details the experimental protocols used to derive this data, and visualizes the underlying mechanisms and experimental workflows. The information presented is intended to support further research and drug development in veterinary medicine.
Introduction
Medetomidine, a racemic mixture of dexmedetomidine and levomedetomidine, is a widely used sedative and analgesic in veterinary practice.[1] Its clinical utility is often limited by its profound cardiovascular side effects, including bradycardia and vasoconstriction, which are mediated by the activation of peripheral alpha-2 adrenoceptors.[2] this compound (formerly known as MK-467) is a peripherally selective alpha-2 adrenoceptor antagonist that does not readily cross the blood-brain barrier.[3][4] This property allows it to counteract the undesirable peripheral effects of medetomidine while preserving its centrally mediated sedative effects.[4] Understanding the impact of this compound on the pharmacokinetics of medetomidine is crucial for optimizing its clinical use and ensuring predictable and safe sedation.
Mechanism of Action and Interaction
Medetomidine exerts its effects by binding to and activating alpha-2 adrenoceptors in both the central nervous system (CNS) and peripheral tissues. Central activation leads to sedation and analgesia, while peripheral activation causes vasoconstriction and a subsequent reflex bradycardia. This compound selectively blocks these peripheral alpha-2 adrenoceptors, thereby mitigating the cardiovascular side effects. The primary mechanism by which this compound alters medetomidine pharmacokinetics is by antagonizing medetomidine-induced vasoconstriction. This vasodilation improves tissue perfusion, leading to changes in drug absorption and distribution.
References
Vatinoxan's Limited Blood-Brain Barrier Penetration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatinoxan, formerly known as MK-467 and L-659,066, is a peripherally selective alpha-2 adrenoceptor antagonist.[1] Its clinical utility lies in its ability to mitigate the undesirable cardiovascular side effects of alpha-2 adrenoceptor agonists, such as medetomidine and dexmedetomidine, without significantly diminishing their central sedative and analgesic effects.[1][2][3] This selective action is attributed to its limited capacity to cross the blood-brain barrier (BBB). This technical guide provides an in-depth review of the studies investigating this compound's BBB penetration, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.
The primary mechanism underlying this compound's restricted central nervous system (CNS) access is its relatively low lipid solubility.[1] While the role of efflux transporters like P-glycoprotein (P-gp) at the BBB is a critical consideration for many pharmaceuticals, direct evidence from the reviewed studies does not indicate that this compound is a significant P-gp substrate.
Quantitative Analysis of Blood-Brain Barrier Penetration
The peripheral selectivity of this compound has been quantified in several key preclinical studies. The data consistently demonstrates significantly lower concentrations of this compound in the CNS compared to plasma.
| Species | Route of Administration | This compound Dose | Co-administered Drug(s) | Time Point | CNS Tissue | CNS:Plasma Ratio | Reference |
| Dog (Beagle) | Intravenous | 800 µg/kg | Medetomidine (40 µg/kg) | 20 minutes | Brain, Cervical & Lumbar Spinal Cord | ~1:50 | |
| Dog | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | ~2% of plasma concentration | |
| Rat (Wistar) | Subcutaneous | 5 mg/kg | Medetomidine (0.25 mg/kg), Midazolam (2 mg/kg), Fentanyl (0.01 mg/kg) | 15 minutes | Cortex, Thalamus, Pons, Lumbar Spinal Cord | Ratios not explicitly stated, but CNS concentrations were significantly lower than plasma. |
| Species | Drug | CNS:Plasma Ratio | Reference |
| Dog (Beagle) | This compound | ~1:50 | |
| Dog (Beagle) | Dexmedetomidine | 3-7:1 | |
| Dog (Beagle) | Levomedetomidine | 3-7:1 |
Key Experimental Protocols
Study 1: Quantification of this compound in Canine CNS Tissue (Honkavaara et al., 2020)
This study provides the most direct and quantitative evidence of this compound's limited BBB penetration in dogs.
-
Objective: To quantify the peripheral selectivity of this compound by comparing its concentration, along with dexmedetomidine and levomedetomidine, in plasma and CNS tissue after intravenous co-administration.
-
Subjects: Six healthy, purpose-bred Beagle dogs.
-
Procedure:
-
A combination of medetomidine (40 µg/kg) and this compound (800 µg/kg) was administered as an intravenous bolus.
-
After 20 minutes, the dogs were euthanized.
-
Venous blood and CNS tissues (brain, cervical and lumbar spinal cord) were immediately harvested.
-
-
Sample Analysis: Concentrations of dexmedetomidine, levomedetomidine, and this compound in all samples were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Study 2: this compound's Effect on CNS Drug Concentrations in Rats (Lindh et al., 2024)
This study investigated the impact of this compound on the CNS concentrations of co-administered sedative and analgesic agents.
-
Objective: To determine if this compound affects the concentrations of medetomidine, midazolam, and fentanyl in the CNS after subcutaneous co-administration.
-
Subjects: Twelve healthy male Wistar rats.
-
Procedure:
-
Animals were divided into two groups: one receiving medetomidine, midazolam, and fentanyl (MMF), and the other receiving MMF with this compound (MMF-V).
-
Drugs were administered subcutaneously.
-
15 minutes post-administration, the rats were euthanized.
-
Plasma and CNS tissues (cortex, thalamus, pons, and lumbar spinal cord) were collected.
-
-
Sample Analysis: Drug concentrations in plasma and tissue homogenates were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizing this compound's Mechanism and Experimental Design
Caption: this compound's peripheral action and limited BBB penetration.
Caption: Generalized workflow for assessing CNS drug distribution.
Conclusion
References
Preclinical Research on Vatinoxan (MK-467): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vatinoxan, also known as MK-467 or L-659,066, is a potent and peripherally selective alpha-2 adrenoceptor antagonist. Developed to mitigate the undesirable cardiovascular and metabolic side effects of alpha-2 adrenoceptor agonists (like dexmedetomidine and medetomidine) while preserving their centrally mediated sedative and analgesic properties, this compound has been the subject of extensive preclinical evaluation. Its unique pharmacological profile, characterized by limited blood-brain barrier penetration, makes it a valuable adjunct in veterinary anesthesia and sedation protocols. This technical guide provides a comprehensive overview of the preclinical research on this compound, summarizing key findings on its mechanism of action, pharmacokinetics, and pharmacodynamics across various animal species. It includes detailed experimental methodologies and quantitative data to serve as a resource for researchers and drug development professionals in the field.
Mechanism of Action
This compound functions as a competitive antagonist at alpha-2 adrenoceptors. Its primary characteristic is its peripheral selectivity, which is attributed to its hydrophilic nature and poor lipid solubility, limiting its passage across the blood-brain barrier.[1] This selectivity allows this compound to counteract the effects of alpha-2 agonists on peripheral tissues, such as blood vessels, without significantly affecting their desired actions on the central nervous system (CNS).
In vitro and in vivo studies have demonstrated this compound's high affinity and selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors, with a reported alpha-2:alpha-1 receptor occupancy ratio of 105:1.[2] This selectivity minimizes the potential for off-target effects related to alpha-1 receptor blockade.
The peripheral antagonism of alpha-2 adrenoceptors by this compound leads to the attenuation of agonist-induced vasoconstriction, thereby preventing the subsequent rise in blood pressure and reflex bradycardia commonly observed with agents like dexmedetomidine.
Signaling Pathway of Alpha-2 Adrenoceptor Agonists and this compound's Point of Intervention
Pharmacodynamic Properties
The primary pharmacodynamic effect of this compound is the attenuation of the cardiovascular side effects of alpha-2 adrenoceptor agonists.
Cardiovascular Effects:
-
Heart Rate and Blood Pressure: In numerous studies across species including dogs, cats, and horses, this compound has been shown to effectively mitigate the bradycardia and hypertension induced by dexmedetomidine and medetomidine.[3][4] For instance, in cats, dexmedetomidine-induced bradycardia and hypertension were attenuated by all three tested doses of MK-467 (300, 600, and 1200 μg/kg).[3]
-
Cardiac Output: By preventing intense vasoconstriction, this compound helps maintain cardiac output, which is often reduced by alpha-2 agonists.
Metabolic Effects:
-
Alpha-2 agonists can induce hyperglycemia by inhibiting insulin release. This compound has been shown to alleviate this effect. In rats sedated with a combination of medetomidine, midazolam, and fentanyl, this compound significantly reduced blood glucose concentrations compared to the group without this compound.
Central Nervous System Effects:
-
While this compound is designed to not interfere with the central effects of alpha-2 agonists, some studies have reported a shortened duration of sedation when it is co-administered. This is likely due to pharmacokinetic interactions rather than a direct central antagonistic effect.
Pharmacokinetic Properties
This compound's pharmacokinetic profile is characterized by its influence on the disposition of co-administered alpha-2 agonists.
-
Absorption: When administered intramuscularly with an alpha-2 agonist, this compound can increase the absorption rate of the co-administered drug. This is thought to be due to the prevention of local vasoconstriction at the injection site, leading to a faster onset of sedation.
-
Distribution: this compound has a limited volume of distribution and, as established, poorly penetrates the blood-brain barrier. Studies in dogs have confirmed the peripheral selectivity of this compound, with CNS-to-plasma concentration ratios being approximately 1:50.
-
Metabolism and Clearance: Co-administration of this compound can increase the clearance of alpha-2 agonists. In dogs, the apparent plasma clearance of both dexmedetomidine and levomedetomidine was more than doubled in the presence of MK-467. This increased clearance can lead to lower plasma concentrations of the alpha-2 agonist and a shorter duration of its effects.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies on this compound.
Table 1: In Vitro Receptor Selectivity of this compound
| Parameter | Value | Species/System | Reference |
| Alpha-2:Alpha-1 Receptor Occupancy Ratio | 105:1 | In Vitro |
Note: Specific Ki values for this compound at alpha-2 adrenoceptor subtypes are not publicly available.
Table 2: Pharmacokinetic Parameters of this compound in Cats (1 mg/kg IV)
| Parameter | Value (Typical Value, % Interindividual Variability) | Reference |
| Volume of Central Compartment (V1) | 34 mL/kg (55%) | |
| Volume of Peripheral Compartment 1 (V2) | 151 mL/kg (35%) | |
| Volume of Peripheral Compartment 2 (V3) | 306 mL/kg (18%) | |
| Metabolic Clearance (CL) | 2.3 mL/min/kg (34%) | |
| Intercompartmental Clearance 1 (CL2) | 42.6 mL/min/kg (25%) | |
| Intercompartmental Clearance 2 (CL3) | 5.6 mL/min/kg (0%) |
Table 3: Pharmacokinetic Interaction of this compound with Dexmedetomidine in Dogs (Intravenous Administration)
| Treatment | Dexmedetomidine AUC (ng*min/mL) | Dexmedetomidine Clearance (L/kg/h) | Reference |
| Dexmedetomidine (10 µg/kg) | 101 ± 20% higher than combo | - | |
| Dexmedetomidine (10 µg/kg) + MK-467 (250 µg/kg) | - | More than doubled |
Table 4: Pharmacodynamic Effects of this compound on Dexmedetomidine-Induced Cardiovascular Changes in Cats (Intramuscular Administration)
| Treatment (Dexmedetomidine 25 µg/kg +) | Highest MAP (mmHg, mean ± SD) | Lowest MAP (mmHg, mean ± SD) | Duration of HR below baseline (min) | Reference |
| Saline | 168 ± 17 | 100 ± 14 | 240 | |
| MK-467 (300 µg/kg) | 157 ± 18 | 79 ± 11 | 20 | |
| MK-467 (600 µg/kg) | 153 ± 11 | 74 ± 10 | 3 | |
| MK-467 (1200 µg/kg) | 144 ± 12 | 69 ± 7 | 3 |
Experimental Protocols
Pharmacokinetic Study of this compound in Cats
-
Study Design: Prospective experimental study.
-
Animals: Six healthy adult male neutered cats.
-
Procedure:
-
Anesthetize cats with isoflurane in oxygen.
-
Place venous catheters for drug administration and blood sampling.
-
Administer this compound (1 mg/kg) intravenously over 5 minutes.
-
Collect blood samples before and at various time points up to 8 hours after administration.
-
Measure plasma this compound concentration using liquid chromatography/tandem mass spectrometry (LC-MS/MS).
-
Fit a three-compartment model to the time-concentration data using population methods and nonlinear mixed-effect modeling.
-
Pharmacodynamic Study of this compound on Dexmedetomidine's Cardiovascular Effects in Cats
-
Study Design: Prospective, randomized, controlled, blinded, crossover experimental study.
-
Animals: Eight healthy, adult, neutered male cats.
-
Procedure:
-
Administer five intramuscular treatments at least 2 weeks apart:
-
Dexmedetomidine 25 µg/kg (D25)
-
MK-467 600 µg/kg (M600)
-
D25 combined with 300, 600, and 1200 µg/kg of MK-467.
-
-
Record heart rate and direct arterial blood pressure via telemetry.
-
Assess sedation prior to treatments and at intervals for 8 hours thereafter.
-
Experimental Workflow for Assessing Pharmacodynamic Interaction
Safety and Toxicology
Comprehensive preclinical safety and toxicology data for this compound, including studies on acute and chronic toxicity, genotoxicity (e.g., Ames test), and carcinogenicity, are not publicly available. This information is typically proprietary and submitted to regulatory agencies for drug approval. Preclinical studies in various animal models at therapeutic doses have generally shown this compound to be well-tolerated, with its primary effects being the intended antagonism of alpha-2 agonist-induced cardiovascular changes.
Conclusion
This compound (MK-467) is a peripherally selective alpha-2 adrenoceptor antagonist with a well-defined mechanism of action and predictable pharmacodynamic and pharmacokinetic profiles in preclinical animal models. Its ability to mitigate the adverse cardiovascular and metabolic effects of alpha-2 agonists while largely preserving their central sedative and analgesic properties makes it a significant advancement in veterinary anesthesia and sedation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this area. Future investigations could focus on its application in a wider range of species and clinical scenarios, as well as the public dissemination of comprehensive safety and toxicology data.
References
- 1. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 2. This compound hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of intramuscular this compound (MK-467), co-administered with medetomidine and butorphanol, on cardiopulmonary and anaesthetic effects of intravenous ketamine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Vatinoxan's Impact on Microcirculation in Animal Models: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vatinoxan, a peripherally selective alpha-2 adrenoceptor antagonist, demonstrates a significant and beneficial impact on microcirculation in animal models, primarily documented in canines. When co-administered with alpha-2 adrenoceptor agonists like medetomidine or dexmedetomidine, this compound effectively mitigates the agonist-induced peripheral vasoconstriction, leading to improved tissue perfusion and oxygenation. This technical guide synthesizes the current quantitative data, details key experimental methodologies, and visualizes the underlying physiological mechanisms and experimental workflows. The findings underscore this compound's potential to enhance the safety profile of alpha-2 agonists in veterinary medicine by preserving microcirculatory function.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on microcirculatory parameters in animal models.
Table 1: Effects of this compound on Oral Mucosal and Testicular Surface Microcirculation in Dogs Anesthetized for Prescrotal Castration [1][2]
| Parameter | Treatment Group | Median (Range) | P-value |
| Laser Doppler Flow (LD-Flow) (Perfusion Units) | Medetomidine + Methadone (MM) | 64 (21 - 461) | < 0.001 |
| MM + this compound (ZM) | 297 (77 - 1558) | ||
| Tissue Hemoglobin Oxygen Saturation (Tissue-HbO2) (%) | Medetomidine + Methadone (MM) | 71 (46 - 93) | < 0.001 |
| MM + this compound (ZM) | 88 (73 - 100) |
Table 2: Effects of this compound on Buccal Mucosal Microcirculation in Beagle Dogs Sedated with Medetomidine [3][4][5]
| Parameter | Comparison | Estimated Effect (95% Confidence Interval) |
| Proportion of Perfused Vessels (PPV) (%) | MED vs. MVX | -1.98% (-3.53% to -0.42%) |
| Microvascular Flow Index (MFI) | MED vs. MVX | -0.33 (-0.43 to -0.22) |
| Heterogeneity Index (HI) | MED vs. MVX | 0.14 (0.05 to 0.22) |
MED: Medetomidine alone; MVX: Medetomidine combined with this compound.
Experimental Protocols
Study 1: this compound's Effect on Microcirculation During General Anesthesia in Dogs
-
Objective: To investigate the impact of this compound on oral mucosal and testicular surface microcirculation in dogs undergoing prescrotal castration under general anesthesia.
-
Animal Model: Seventeen healthy, privately-owned dogs.
-
Experimental Design: A randomized clinical study.
-
Methodology:
-
Dogs were randomly allocated to two treatment groups.
-
Group 1 (MM): Received intramuscular medetomidine (0.3 mg/m²) and methadone (0.3 mg/kg).
-
Group 2 (ZM): Received intramuscular medetomidine (0.3 mg/m²), methadone (0.3 mg/kg), and this compound (6 mg/m²).
-
Anesthesia was induced with propofol and maintained with isoflurane.
-
Microcirculatory variables were quantified using a real-time hybrid technology combining laser Doppler flow (LD-Flow) and reflectance spectroscopy for tissue hemoglobin oxygen saturation (Tissue-HbO2).
-
Measurements were taken from the oral mucosa and the exposed testicular surface.
-
Heart rate (HR) and mean arterial pressure (MAP) were also recorded.
-
-
Data Analysis: Wilcoxon's Rank Sum and Spearman correlation tests.
Study 2: this compound's Influence on Buccal Mucosal Microcirculation in Sedated Beagle Dogs
-
Objective: To measure the effects of medetomidine alone versus medetomidine combined with this compound on buccal mucosal microcirculation.
-
Animal Model: Eight healthy purpose-bred Beagle dogs.
-
Experimental Design: A randomized, crossover, blinded experimental study with a 7-day washout period.
-
Methodology:
-
Each dog received either intramuscular medetomidine (1 mg/m²) alone (MED) or combined with this compound (20 mg/m²) (MVX).
-
Oral mucosal microcirculation was assessed using a sidestream dark field (SDF) camera placed on the buccal mucosa.
-
The following microvascular parameters were measured: perfused DeBacker density, proportion of perfused vessels (PPV) (for all vessels and those < 20 μm), microvascular flow index (MFI), and heterogeneity index (HI).
-
Video recordings were made at baseline (-5 minutes) and at 10, 20, 30, 40, 60, 90, and 120 minutes after treatment administration.
-
-
Data Analysis: Linear mixed-effects models were used to assess the association between microvascular variables and treatment, baseline, and sequence.
Visualizations
Signaling Pathway of this compound
Caption: this compound's peripheral alpha-2 antagonism.
Experimental Workflow for Microcirculation Assessment
Caption: Generalized experimental workflow.
Conclusion
References
- 1. This compound increases microcirculation in dogs anaesthetised with medetomidine-methadone-propofol-isoflurane for prescrotal castration - A randomized, clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 3. The impact of this compound on microcirculation after intramuscular co-administration with medetomidine in Beagle dogs: a blinded crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zora.uzh.ch [zora.uzh.ch]
Methodological & Application
Application Notes and Protocols for the Experimental Use of Vatinoxan in Feline Anesthesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of vatinoxan in feline anesthesia, with a focus on its combination with α2-adrenoceptor agonists like dexmedetomidine. The following protocols are derived from peer-reviewed scientific literature and are intended for research and drug development purposes.
Introduction to this compound in Feline Anesthesia
This compound is a peripherally selective α2-adrenoceptor antagonist.[1][2][3] In feline anesthesia, it is investigated for its ability to mitigate the undesirable cardiovascular side effects of α2-adrenoceptor agonists, such as dexmedetomidine, while preserving their centrally mediated sedative and analgesic properties.[4][5] Dexmedetomidine, a potent α2-agonist, is widely used in cats for sedation and as part of anesthetic protocols. However, it can cause significant cardiovascular depression, including bradycardia and vasoconstriction. This compound's limited ability to cross the blood-brain barrier allows it to selectively block peripheral α2-adrenoceptors, thereby reducing cardiovascular depression without significantly diminishing the desired central nervous system effects of the co-administered α2-agonist.
Mechanism of Action: this compound and Dexmedetomidine
The primary mechanism of action involves the differential binding of dexmedetomidine and this compound to α2-adrenoceptors in the central nervous system (CNS) and the periphery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Pharmacokinetics of dexmedetomidine during administration of this compound in male neutered cats anesthetized with isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. everycat.org [everycat.org]
Vatinoxan Co-administration with Dexmedetomidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexmedetomidine, a potent and selective α2-adrenoceptor agonist, is widely utilized for its sedative and analgesic properties.[1][2] However, its clinical utility is often hampered by significant cardiovascular side effects, including bradycardia, vasoconstriction, and a subsequent decrease in cardiac output.[2][3][4] Vatinoxan, a peripherally selective α2-adrenoceptor antagonist, presents a novel therapeutic strategy to mitigate these adverse effects. Due to its limited ability to cross the blood-brain barrier, this compound selectively blocks peripheral α2-adrenoceptors, thereby counteracting the undesirable cardiovascular effects of dexmedetomidine while preserving its centrally mediated sedative and analgesic actions.
These application notes provide a comprehensive overview of the co-administration of this compound with dexmedetomidine, summarizing key quantitative data from preclinical studies and detailing experimental protocols for researchers.
Mechanism of Action
The co-administration of this compound and dexmedetomidine leverages their distinct sites of action. Dexmedetomidine, as an α2-adrenoceptor agonist, acts on both central and peripheral receptors. Central activation in the locus coeruleus leads to sedation and analgesia, while peripheral activation on vascular smooth muscle causes vasoconstriction. This compound, with its poor penetration of the blood-brain barrier, preferentially antagonizes these peripheral α2-adrenoceptors, leading to vasodilation and attenuation of the hypertensive and bradycardic effects of dexmedetomidine.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound co-administration with dexmedetomidine from various studies in canines and felines.
Table 1: Effects on Cardiovascular Parameters in Dogs
| Parameter | Dexmedetomidine Alone | Dexmedetomidine + this compound | Species | Route | Reference |
| Heart Rate (beats/min) | Decreased from 110 ± 14.2 to 49.4 ± 10.4 | Significantly higher than dexmedetomidine alone | Beagle | IM | |
| Decreased | Remained close to pre-administration values | Client-owned dogs | IV | ||
| Mean Arterial Pressure (mmHg) | Increased | Significantly lower than dexmedetomidine alone | Beagle | IM | |
| 78 ± 7 | 56 ± 7 | Client-owned dogs | IV | ||
| Cardiac Output (L/min) | Decreased from 5.07 ± 1.0 to 2.1 ± 0.9 | Improved compared to dexmedetomidine alone | Beagle | IM | |
| Decreased | Approached baseline values | Beagle | IV Infusion | ||
| Systemic Vascular Resistance | Increased | Reduced compared to dexmedetomidine alone | Beagle | IV Infusion |
Table 2: Effects on Anesthetic and Sedative Properties in Dogs
| Parameter | Dexmedetomidine Alone | Dexmedetomidine + this compound | Species | Route | Reference |
| Sevoflurane MAC Reduction (%) | 67% | 43-57% (dose-dependent attenuation) | Beagle | IV Infusion | |
| Sedation Score | Deep sedation | No substantial alteration in the level of sedation | Beagle | IV | |
| Time to Onset of Sedation (min) | 18 (15, 22) | 10 (8, 10) (faster onset) | Client-owned dogs | IM | |
| Duration of Sedation | Longer | Slightly shortened | Beagle | IV |
Table 3: Pharmacokinetic Parameters in Cats
| Drug | Parameter | Value | Conditions | Reference |
| Dexmedetomidine (with this compound) | Volume of Distribution (steady state) | 1012-2429 mL/kg | Co-administered with ketamine | |
| Metabolic Clearance | 12.5-15.4 mL/min/kg | Co-administered with ketamine | ||
| This compound | Volume of Distribution (steady state) | 666 mL/kg | Co-administered with dexmedetomidine and ketamine | |
| Metabolic Clearance | 3.7 mL/min/kg | Co-administered with dexmedetomidine and ketamine | ||
| Bioavailability (IM) | 99% | - |
Experimental Protocols
Protocol 1: Intravenous Co-administration in Dogs for Sedation
Objective: To evaluate the effects of intravenous this compound on dexmedetomidine-induced sedation and cardiovascular changes.
Materials:
-
Dexmedetomidine hydrochloride (e.g., 0.5 mg/mL solution)
-
This compound hydrochloride (research grade)
-
Sterile saline (0.9% NaCl) for dilution
-
Syringes and needles
-
Intravenous catheters
-
Physiological monitoring equipment (ECG, blood pressure, pulse oximeter)
Procedure:
-
Animal Model: Healthy adult Beagle dogs are commonly used.
-
Acclimatization: Allow animals to acclimate to the laboratory environment.
-
Instrumentation: Place an intravenous catheter in a cephalic vein for drug administration and another in a saphenous vein for blood sampling if required.
-
Baseline Measurements: Record baseline cardiovascular parameters, including heart rate, arterial blood pressure, and respiratory rate for at least 15 minutes before drug administration.
-
Drug Preparation:
-
Prepare a solution of dexmedetomidine at the desired concentration (e.g., 5 µg/kg).
-
Prepare a solution of this compound at the desired concentration (e.g., 250 µg/kg).
-
For the co-administration group, dexmedetomidine and this compound can be mixed in the same syringe immediately before administration.
-
-
Administration: Administer the prepared drug solutions intravenously as a bolus over a defined period (e.g., 10 seconds).
-
Monitoring:
-
Continuously monitor cardiovascular parameters for at least 90 minutes post-administration.
-
Assess the level of sedation at regular intervals (e.g., every 5-10 minutes) using a validated sedation scoring system.
-
-
Reversal (Optional): At the end of the observation period, the sedative effects can be reversed with an intramuscular injection of atipamezole (e.g., 50 µg/kg).
Protocol 2: Intramuscular Co-administration in Dogs for Sedation
Objective: To assess the onset and quality of sedation and cardiovascular effects of intramuscularly co-administered dexmedetomidine and this compound.
Materials:
-
Dexmedetomidine hydrochloride (e.g., 0.5 mg/m²)
-
Medetomidine-vatinoxan combination product (e.g., Zenalpha®, 1 mg/m² medetomidine and 20 mg/m² this compound) or compounded equivalent.
-
Syringes and needles
-
Physiological monitoring equipment
Procedure:
-
Animal Model: Healthy, client-owned or purpose-bred dogs.
-
Dosing: Calculate the dose based on body surface area (m²).
-
Administration: Administer the drug combination via deep intramuscular injection into the epaxial or quadriceps muscles.
-
Monitoring:
-
Record the time to onset of sedation (e.g., time to lateral recumbency).
-
Monitor heart rate, respiratory rate, and rectal temperature at regular intervals (e.g., every 5-10 minutes).
-
Assess the quality of sedation using a numerical rating scale.
-
-
Reversal: After the procedure or observation period, sedation can be reversed with atipamezole (e.g., 5 mg/m² IM).
Protocol 3: Constant Rate Infusion in Anesthetized Dogs
Objective: To determine the effect of this compound on the minimum alveolar concentration (MAC) of an inhalant anesthetic during dexmedetomidine infusion.
Materials:
-
Dexmedetomidine hydrochloride
-
This compound hydrochloride
-
Inhalant anesthetic (e.g., sevoflurane) and vaporizer
-
Anesthesia machine and circuit
-
Syringe pumps for infusions
-
Advanced hemodynamic monitoring equipment (e.g., for cardiac output measurement)
-
Blood gas analyzer
Procedure:
-
Animal Model: Healthy adult Beagle dogs.
-
Anesthesia Induction and Maintenance: Anesthetize the dogs with an induction agent (e.g., propofol) and maintain anesthesia with the inhalant anesthetic (e.g., sevoflurane) in oxygen.
-
Instrumentation: Instrument the animals for advanced monitoring, including arterial and central venous catheters, and a thermodilution catheter for cardiac output measurement.
-
Baseline MAC Determination: Determine the baseline MAC of the inhalant anesthetic using a standardized stimulus (e.g., tail clamp).
-
Infusion Protocol:
-
Administer a loading dose of dexmedetomidine followed by a constant rate infusion (CRI) (e.g., 4.5 µg/kg/hour).
-
After a stabilization period, redetermine the MAC.
-
Administer a loading dose of this compound followed by a CRI at a low dose (e.g., 90 µg/kg/hour) in addition to the dexmedetomidine CRI.
-
Redetermine the MAC.
-
Increase the this compound CRI to a high dose (e.g., 180 µg/kg/hour) and again redetermine the MAC.
-
-
Cardiopulmonary Measurements: At each MAC determination point, measure and record detailed cardiopulmonary variables, including heart rate, blood pressures, cardiac output, and blood gases.
-
Blood Sampling: Collect blood samples at specified time points to determine plasma concentrations of dexmedetomidine and this compound.
Conclusion
The co-administration of this compound with dexmedetomidine represents a significant advancement in sedative and anesthetic protocols, particularly in veterinary medicine. By selectively antagonizing the peripheral effects of dexmedetomidine, this compound improves the cardiovascular safety profile without compromising the desired central sedative and analgesic effects. The protocols and data presented here provide a foundation for further research and development in this area, with potential applications in various species and clinical settings. Researchers should carefully consider the dose-dependent interactions and pharmacokinetic alterations when designing studies involving this drug combination.
References
- 1. Dexmedetomidine | VCA Animal Hospitals [vcahospitals.com]
- 2. mynavas.org [mynavas.org]
- 3. magonlinelibrary.com [magonlinelibrary.com]
- 4. Comparison Between Medetomidine and a Medetomidine–this compound Combination on Cardiorespiratory Variables in Dogs Undergoing Ovariectomy Anesthetized with Butorphanol, Propofol and Sevoflurane or Desflurane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intramuscular Vatinoxan Injection in Sheep
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Vatinoxan is a peripherally selective alpha-2 adrenoceptor antagonist.[1] In veterinary medicine, particularly in ovine research and procedures, it is utilized as an adjunct to alpha-2 adrenoceptor agonists like medetomidine and dexmedetomidine. Its primary application is to mitigate the negative cardiovascular side effects of these agonists, such as vasoconstriction and hypertension, while preserving their desirable central nervous system-mediated sedative and analgesic effects.[2]
The peripheral selectivity of this compound is attributed to its low lipid solubility and limited ability to cross the blood-brain barrier.[2] This unique pharmacological profile allows for a safer sedation protocol, especially in animals that may be sensitive to the cardiovascular depressant effects of alpha-2 agonists. When co-administered intramuscularly with an alpha-2 agonist, this compound has been shown to hasten the onset and intensify the initial sedative effects in sheep.[3]
Recent studies utilizing a commercially available medetomidine-vatinoxan combination have demonstrated reliable and profound sedation in sheep with intramuscular administration.[4] However, it is crucial to monitor for potential side effects such as hypoxemia, and the use of supplemental oxygen may be warranted. The protocols outlined below are based on published research and provide guidance for the safe and effective intramuscular administration of this compound in combination with medetomidine in sheep.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the intramuscular administration of this compound in combination with medetomidine in sheep.
Table 1: Dosage and Administration Regimens
| Study | This compound Dosage (IM) | Medetomidine Dosage (IM) | Combined Product Dosage (IM) | Reversal Agent (IM) |
| Adam M, et al. (2018) | 300 µg/kg | 30 µg/kg | N/A | Atipamezole (150 µg/kg) administered 30 minutes post-sedation |
| Kriel A, et al. (2024) | 0.6 mg/kg (600 µg/kg) | 0.03 mg/kg (30 µg/kg) | 0.06 mL/kg of ZENALPHA® | Atipamezole (0.01 mg/kg) if still sedated after 150 minutes |
Table 2: Sedative Effects and Pharmacokinetic Parameters
| Parameter | Medetomidine + this compound (MED+VAT) | Medetomidine Alone (MED) | Source |
| Onset of Sedation (First Signs) | 4.6 ± 1.7 minutes | 9.4 ± 2.6 minutes | Adam M, et al. (2018) |
| Time to Recumbency (Head Down) | 10.0 ± 3.4 minutes | 3/8 animals not recumbent | Adam M, et al. (2018) |
| Total Sedation Time | 102.80 ± 10.90 minutes | Not Reported | Kriel A, et al. (2024) |
| Plasma Dexmedetomidine Conc. at 30 min (ng/mL) | 2.47 ± 0.2 | 1.19 ± 0.8 | Adam M, et al. (2018) |
| Plasma Dexmedetomidine Conc. at 90 min (ng/mL) | 1.23 ± 0.3 | 1.83 ± 0.4 | Adam M, et al. (2018) |
Note: The study by Kriel A, et al. (2024) used a commercially available product (ZENALPHA®) containing medetomidine and this compound.
Experimental Protocols
Protocol for IM Co-Administration of this compound and Medetomidine
This protocol is based on the methodology described by Adam M, et al. (2018).
3.1.1 Materials
-
This compound hydrochloride solution
-
Medetomidine hydrochloride solution
-
Sterile syringes (e.g., 3 mL or 5 mL)
-
Sterile hypodermic needles (18-20 gauge, 1 to 1.5 inches in length)
-
70% Isopropyl alcohol swabs
-
Animal scale
-
Clippers (optional)
-
Monitoring equipment (pulse oximeter, blood pressure monitor)
3.1.2 Animal Preparation
-
Confirm the health status of the sheep through a physical examination.
-
Accurately weigh the animal to ensure correct dose calculation.
-
Allow the animal to acclimate to the handling and environment to minimize stress.
3.1.3 Drug Preparation and Dosing
-
Calculate the required dose of medetomidine (30 µg/kg) and this compound (300 µg/kg) based on the animal's body weight.
-
Using a sterile syringe and needle, draw up the calculated volume of medetomidine.
-
In the same syringe, draw up the calculated volume of this compound.
-
Expel any air bubbles from the syringe.
3.1.4 Injection Procedure
-
Properly restrain the sheep. An assistant should hold the animal securely.
-
Identify the injection site in the muscles of the neck. The preferred site is the triangular area cranial to the scapula, dorsal to the jugular furrow, and ventral to the nuchal ligament. Avoid injections in the loin or hind leg to prevent damage to valuable meat cuts.
-
If the fleece is dense, consider clipping the hair at the injection site.
-
Clean the injection site with an alcohol swab.
-
Insert the needle with a quick, confident thrust deep into the muscle mass.
-
Aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe, withdraw the needle and select a new site.
-
Inject the entire volume of the drug combination at a steady rate.
-
Withdraw the needle and briefly massage the injection site to aid in drug dispersion.
3.1.5 Post-Injection Monitoring
-
Move the animal to a safe, quiet area for observation during sedation and recovery.
-
Monitor vital signs, including heart rate, respiratory rate, and oxygen saturation (SpO2), especially during the initial phase of sedation.
-
Record the time to onset of sedation, time to recumbency, and total sedation duration.
-
If required by the experimental design, administer atipamezole (150 µg/kg) intramuscularly at 30 minutes post-sedation to reverse the effects.
Visualizations
Signaling Pathway of Alpha-2 Agonists and this compound
References
- 1. 40.65.112.141 [40.65.112.141]
- 2. help.vetnpetdirect.com.au [help.vetnpetdirect.com.au]
- 3. Sedative effect of intramuscular medetomidine with and without this compound (MK-467), and its reversal with atipamezole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intramuscular injection of a commercially available medetomidine-vatinoxan hydrochloride mixture produces reliable sedation in sheep and goats with varying cardiopulmonary effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Vatinoxan on Isoflurane MAC in Dogs
Introduction
Vatinoxan is a peripherally selective alpha-2 adrenoceptor antagonist. Its primary mechanism of action is to mitigate the peripheral cardiovascular side effects of alpha-2 adrenoceptor agonists, such as medetomidine and dexmedetomidine, while preserving their central sedative and analgesic effects. Current research indicates that this compound does not reduce the minimum alveolar concentration (MAC) of inhalant anesthetics. In fact, when administered alone, it may slightly increase the MAC of sevoflurane in dogs. When used in combination with an alpha-2 agonist like dexmedetomidine, this compound has been shown to attenuate the MAC-sparing effect of the alpha-2 agonist.
These application notes provide a summary of the available data and experimental protocols relevant to understanding the interaction of this compound with inhalant anesthetics in dogs. The information is intended for researchers, scientists, and drug development professionals investigating anesthetic protocols and drug interactions.
1. Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the MAC of sevoflurane in dogs. It is important to note that direct studies on isoflurane MAC in dogs are not currently available in the cited literature.
Table 1: Effect of this compound and Dexmedetomidine on Sevoflurane MAC in Dogs
| Treatment Group | This compound Infusion Rate (µg/kg/hr) | Dexmedetomidine Infusion Rate (µg/kg/hr) | Sevoflurane MAC (%) (Mean ± SD) | MAC Reduction from Baseline (%) |
| Baseline | 0 | 0 | 1.86 ± 0.3 | N/A |
| Dexmedetomidine (Low Dose) | 0 | 1.5 | 1.04 ± 0.1 | 44.1 |
| Dexmedetomidine (High Dose) | 0 | 4.5 | 0.57 ± 0.1 | 69.4 |
| This compound (Low Dose) | 90 | 0 | No significant change | N/A |
| This compound (High Dose) | 180 | 0 | 2.29 ± 0.5 | -23.1 (Increase) |
| Dexmedetomidine + this compound (Low) | 90 | 4.5 | 0.81 ± 0.1 | 56.5 |
| Dexmedetomidine + this compound (High) | 180 | 4.5 | 1.1 ± 0.1 | 40.9 |
Data compiled from a study evaluating sevoflurane MAC in Beagle dogs[1][2].
2. Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
2.1. Determination of Minimum Alveolar Concentration (MAC)
This protocol describes a common method for determining the MAC of an inhalant anesthetic in dogs.
-
Subjects: Purpose-bred adult Beagle dogs, determined to be healthy upon physical examination and baseline bloodwork.
-
Anesthesia Induction and Maintenance: Anesthesia is induced with propofol IV to effect, allowing for endotracheal intubation. Anesthesia is then maintained with the inhalant anesthetic (e.g., isoflurane or sevoflurane) in oxygen, delivered via a circle breathing system.
-
Instrumentation and Monitoring:
-
Venous access is established with an intravenous catheter for drug and fluid administration.
-
Arterial catheterization is performed for direct blood pressure monitoring and arterial blood gas analysis.
-
Standard monitoring includes ECG, heart rate, respiratory rate, end-tidal anesthetic concentration, end-tidal CO2, and body temperature. Body temperature is maintained at 38 ± 0.5°C.
-
-
MAC Determination (Bracketing Method):
-
After a 90-minute equilibration period at a stable end-tidal anesthetic concentration, a supramaximal noxious stimulus is applied (e.g., electrical stimulus to the tarsus).
-
The dog's response is observed. A positive response is defined as gross purposeful movement of the head or limbs.
-
If a positive response occurs, the end-tidal anesthetic concentration is increased by a set percentage (e.g., 10-15%).
-
If no response occurs, the end-tidal anesthetic concentration is decreased by the same percentage.
-
This process is repeated until the MAC is bracketed between a concentration that prevents movement and a concentration that allows movement. The MAC is calculated as the average of these two concentrations.
-
-
Drug Administration for MAC Reduction Studies:
-
After baseline MAC determination, a loading dose of the study drug (e.g., dexmedetomidine with or without this compound) is administered intravenously over a specified period (e.g., 10 minutes), followed by a constant rate infusion (CRI).
-
A 30-45 minute equilibration period on the CRI is allowed before MAC is redetermined.
-
3. Visualizations
3.1. Signaling Pathway
Caption: this compound's peripheral alpha-2 antagonism.
3.2. Experimental Workflow
Caption: Experimental workflow for MAC determination.
4. Discussion and Clinical Relevance
The primary clinical application of this compound is to improve the cardiovascular safety profile of alpha-2 adrenoceptor agonists. By blocking the peripheral alpha-2 adrenoceptors, this compound mitigates the vasoconstriction and bradycardia often associated with drugs like dexmedetomidine[1][3]. This allows for the beneficial central sedative and analgesic effects to be utilized with fewer adverse hemodynamic consequences.
For researchers, it is crucial to understand that this compound does not contribute to a reduction in the required concentration of inhalant anesthetic. In fact, by attenuating the MAC-sparing effect of dexmedetomidine, the co-administration of this compound may necessitate a slightly higher concentration of isoflurane or sevoflurane than when dexmedetomidine is used alone[1]. The benefit of improved cardiovascular function must be weighed against this attenuation of the anesthetic-sparing effect.
Future research could focus on the direct effects of this compound on isoflurane MAC in dogs to confirm the findings observed with sevoflurane. Additionally, studies exploring different dose combinations of this compound and various alpha-2 agonists would be valuable in optimizing anesthetic protocols for different clinical scenarios.
References
Application Notes and Protocols: Sedation Protocol Using Zenalpha® (medetomidine and vatinoxan)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zenalpha® is a fixed-dose combination injectable solution containing medetomidine hydrochloride, a sedative and analgesic α2-adrenoceptor agonist, and vatinoxan hydrochloride, a peripherally selective α2-adrenoceptor antagonist.[1] This combination is designed to induce sedation and analgesia for clinical examinations, clinical procedures, and minor surgical procedures in dogs.[1][2] The inclusion of this compound mitigates the cardiovascular side effects typically associated with α2-agonists by selectively blocking their effects in the periphery, without compromising the centrally mediated sedation and analgesia.[3][4]
Mechanism of Action:
-
Medetomidine: A potent and selective α2-adrenoceptor agonist that inhibits the release of norepinephrine from noradrenergic neurons in the central nervous system (CNS), leading to sedation, analgesia, and muscle relaxation. In the periphery, medetomidine stimulates α2-adrenoceptors on vascular smooth muscle, causing vasoconstriction and a subsequent reflex bradycardia.
-
This compound: A peripherally selective α2-adrenoceptor antagonist that does not readily cross the blood-brain barrier. It competitively binds to peripheral α2-adrenoceptors, thereby attenuating the medetomidine-induced vasoconstriction and subsequent cardiovascular depression. This preserves the desirable CNS effects of medetomidine while improving the safety profile.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of Zenalpha® in dogs.
Table 1: Pharmacokinetic Parameters
| Parameter | Medetomidine (in Zenalpha®) | This compound (in Zenalpha®) | Notes |
| Route of Administration | Intramuscular (IM) | Intramuscular (IM) | For use in dogs only. |
| Time to Max. Plasma Conc. (Tmax) | 12.6 ± 4.7 minutes | 17.5 ± 7.4 minutes | Data from a pilot formulation. |
| Absorption | Rapid and high | Rapid and high | |
| Effect of this compound on Medetomidine | Increased volume of distribution and clearance | - | This compound can double the clearance of dexmedetomidine (the active enantiomer of medetomidine). |
Table 2: Sedation and Physiological Effects
| Parameter | Zenalpha® | Medetomidine/Dexmedetomidine Alone (Control) | Notes |
| Onset of Sedation | 5-15 minutes | Mean: 18 minutes | Zenalpha® generally has a faster onset. |
| Duration of Sedation | ~30-45 minutes | Mean: 90-101 minutes | Zenalpha® provides a shorter duration of sedation. |
| Mean Heart Rate | Remained within normal range (60-140 bpm) | Dropped below normal range | Mean lowest heart rate with Zenalpha® was 64 bpm, compared to 45 bpm in the control group. |
| Blood Pressure | Initial increase followed by a decrease of 30-50% from pre-treatment levels 15-45 minutes post-treatment. | More profound and sustained initial hypertension. | This compound mitigates the hypertensive effects of medetomidine. |
| Body Temperature | Decrease of approximately 1-2°C. | Similar or greater decrease. | Hypothermia may persist longer than sedation. |
| Reversal Agent | Atipamezole | Atipamezole | Reversal of sedation occurs within 5-10 minutes. |
Experimental Protocols
Protocol 1: Evaluation of Sedative Efficacy and Cardiovascular Safety in a Canine Model
Objective: To assess the sedative efficacy and cardiovascular safety of Zenalpha® compared to medetomidine alone.
Animals: Clinically healthy adult dogs (ASA classes I and II).
Materials:
-
Zenalpha® (0.5 mg/mL medetomidine hydrochloride and 10 mg/mL this compound hydrochloride)
-
Medetomidine hydrochloride solution (for control group)
-
Saline solution (for placebo)
-
Syringes and needles for intramuscular injection
-
Multiparameter monitor (ECG, blood pressure, respiratory rate, temperature)
-
Sedation scoring system (e.g., a numerical rating scale)
Procedure:
-
Animal Preparation: Fast dogs for 4-6 hours prior to the experiment. Allow a 10-15 minute acclimatization period in a quiet environment before drug administration.
-
Baseline Measurements: Record baseline physiological parameters, including heart rate, respiratory rate, arterial blood pressure (systolic, diastolic, and mean), and rectal temperature.
-
Randomization and Dosing: Randomly assign dogs to treatment groups:
-
Group A (Zenalpha®): Administer Zenalpha® intramuscularly at a dose of 1 mg/m² of medetomidine and 20 mg/m² of this compound.
-
Group B (Medetomidine): Administer medetomidine intramuscularly at a dose of 1 mg/m².
-
Group C (Placebo): Administer an equivalent volume of saline intramuscularly.
-
-
Monitoring:
-
Continuously monitor cardiovascular and respiratory parameters for at least 2 hours post-administration.
-
Assess the level of sedation at regular intervals (e.g., every 5-10 minutes) using a validated sedation scoring system.
-
Record the time to onset of sedation (defined as the time to achieve a predetermined sedation score) and the duration of sedation (time from onset until the animal can stand and walk).
-
-
Data Analysis: Compare the physiological parameters and sedation scores between the groups using appropriate statistical methods.
Visualizations
Signaling Pathway of Zenalpha® Components
Caption: Mechanism of action of Zenalpha® components.
Experimental Workflow for Sedation Protocol Evaluation
Caption: Experimental workflow for evaluating sedation protocols.
Safety and Contraindications
-
For use in dogs only. Not intended for use in cats.
-
Contraindicated in dogs with: cardiac disease, respiratory disorders, shock, severe debilitation, hypoglycemia or risk of hypoglycemia, or those stressed due to extreme heat, cold, or fatigue.
-
Do not administer in the presence of: pre-existing hypotension, hypoxia, or bradycardia.
-
Adverse Reactions: The most common adverse reactions reported are diarrhea, muscle tremors, and colitis. Tachycardia may occur during recovery.
-
Human Safety: Accidental exposure can cause sedation, loss of consciousness, and changes in blood pressure. Pregnant women and individuals with cardiovascular disease should exercise extreme caution.
Conclusion
Zenalpha® offers a novel approach to sedation in dogs by combining the sedative and analgesic effects of medetomidine with the peripherally-acting protective effects of this compound. This results in a favorable safety profile with reduced cardiovascular side effects compared to medetomidine alone, and a shorter time to onset and duration of sedation. The provided protocols and data serve as a foundation for further research and application in drug development and clinical practice.
References
Application Notes and Protocols for Vatinoxan Administration in Canines for Minor Surgical Procedures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatinoxan is a peripherally selective alpha-2 adrenoceptor antagonist developed to mitigate the cardiovascular side effects of alpha-2 adrenoceptor agonists like medetomidine and dexmedetomidine in canines, while preserving their central sedative and analgesic effects. Due to its low lipid solubility, this compound has limited ability to cross the blood-brain barrier. This unique pharmacological profile allows for safer sedation protocols for clinical examinations, clinical procedures, and minor surgical procedures in dogs.[1][2] this compound is available in a fixed-dose combination with medetomidine under the trade name Zenalpha®.
Mechanism of Action
This compound selectively blocks alpha-2 adrenoceptors in the peripheral vasculature. Alpha-2 adrenoceptor agonists, such as medetomidine, cause vasoconstriction and a subsequent reflex bradycardia. By antagonizing these peripheral receptors, this compound reduces the agonist-induced increase in systemic vascular resistance and hypertension, thereby preventing the significant drop in heart rate. The central sedative effects of the alpha-2 agonist remain largely unaffected as this compound does not readily penetrate the central nervous system.
Caption: this compound's peripheral mechanism of action.
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies and approved product information for this compound administration in canines.
Table 1: Dosage and Administration of Zenalpha® (Medetomidine and this compound)
| Body Weight (kg) | Body Weight (lbs) | Dose Volume (mL) |
| 1.5 - 2.5 | 3.3 - 5.5 | 0.15 |
| 2.6 - 3.0 | 5.6 - 6.6 | 0.2 |
| 3.1 - 4.0 | 6.7 - 8.8 | 0.25 |
| 4.1 - 5.0 | 8.9 - 11.0 | 0.3 |
| 5.1 - 10.0 | 11.1 - 22.0 | 0.5 |
| 10.1 - 15.0 | 22.1 - 33.0 | 0.7 |
| 15.1 - 20.0 | 33.1 - 44.0 | 0.9 |
| 20.1 - 25.0 | 44.1 - 55.0 | 1.1 |
| 25.1 - 30.0 | 55.1 - 66.0 | 1.3 |
| 30.1 - 35.0 | 66.1 - 77.0 | 1.5 |
| 35.1 - 40.0 | 77.1 - 88.0 | 1.6 |
| 40.1 - 50.0 | 88.1 - 110.0 | 1.9 |
| 50.1 - 60.0 | 110.1 - 132.0 | 2.2 |
| 60.1 - 70.0 | 132.1 - 154.0 | 2.5 |
| 70.1 - 80.0 | 154.1 - 176.0 | 2.7 |
| >80 | >176 | 2.9 |
| Data sourced from the Zenalpha® package insert. The dose is based on body surface area (BSA) and is administered via intramuscular (IM) injection. |
Table 2: Efficacy Endpoints from a Clinical Study Comparing Medetomidine/Vatinoxan (MVX) to Dexmedetomidine (DEX)
| Parameter | Medetomidine/Vatinoxan (MVX) | Dexmedetomidine (DEX) |
| Time to Onset of Sedation (minutes) | 10 (median) | 18 (median) |
| Duration of Sedation (minutes) | ~45 | Not specified |
| Data from a double-blinded randomized cross-over study. |
Table 3: Cardiovascular and Respiratory Effects from a Randomized Clinical Study
| Parameter | Medetomidine/Butorphanol (MB) | Medetomidine/Butorphanol/Vatinoxan (MB-VATI) |
| Heart Rate (beats/minute) at surgery start | 61 ± 16 | 93 ± 23 |
| Mean Arterial Pressure (mmHg) at surgery start | 78 ± 7 | 56 ± 7 |
| Data from a randomized, controlled, blinded clinical trial investigating premedication for surgical castration. |
Experimental Protocols
Protocol 1: Investigation of this compound on the Antinociceptive Efficacy of Medetomidine
-
Objective: To determine if concurrent this compound administration affects the antinociceptive efficacy of medetomidine.
-
Animals: 8 healthy Beagle dogs.
-
Study Design: A randomized, crossover design with a 2-week washout period between experiments.
-
Treatments (Intravenous):
-
Medetomidine (20 µg/kg)
-
Medetomidine (20 µg/kg) and this compound (400 µg/kg)
-
Medetomidine (40 µg/kg) and this compound (800 µg/kg)
-
-
Procedures:
-
Administer treatments intravenously.
-
Assess sedation levels at predetermined time points.
-
Measure visceral and somatic nociception.
-
Collect blood samples to determine plasma drug concentrations.
-
-
Outcome Measures: Comparison of sedation scores, nociception measurements, and plasma dexmedetomidine concentrations between treatment groups.
Caption: Workflow for an antinociceptive efficacy study.
Protocol 2: Premedication with this compound for Surgical Castration
-
Objective: To investigate the effects of this compound as an intravenous premedication with medetomidine and butorphanol before anesthesia for surgical castration.
-
Animals: 28 client-owned dogs.
-
Study Design: A randomized, controlled, blinded clinical trial.
-
Treatments (Intravenous Premedication):
-
Group MB: Medetomidine (0.125 mg/m²) and butorphanol (0.2 mg/kg)
-
Group MB-VATI: Medetomidine (0.25 mg/m²), butorphanol (0.2 mg/kg), and this compound (5 mg/m²)
-
-
Anesthetic Protocol:
-
Induce anesthesia with propofol 15 minutes after premedication.
-
Maintain anesthesia with sevoflurane in oxygen.
-
Administer intratesticular lidocaine (2 mg/kg) before surgical incision.
-
Administer meloxicam (0.2 mg/kg) intravenously at the end of the procedure.
-
-
Monitoring and Outcome Measures: Record heart rate, respiratory rate, mean arterial pressure, end-tidal sevoflurane and carbon dioxide concentrations. Assess sedation level, quality of induction, intubation, and recovery.
Logical Relationships
The co-administration of this compound with an alpha-2 adrenoceptor agonist requires a dose adjustment of the agonist to achieve the desired level of sedation, as this compound can slightly reduce the sedative effects.
Caption: Dose consideration for this compound co-administration.
Safety and Adverse Reactions
The most commonly reported adverse effects of Zenalpha® (medetomidine and this compound) include diarrhea, muscle tremors, and colitis. Due to the cardiovascular effects of alpha-2 adrenoceptor agonists, this compound combinations should only be administered to clinically healthy dogs (ASA classes I and II). Frequent monitoring of heart rate, blood pressure, respiratory rate, and body temperature is crucial during sedation. Tachycardia may occur in some dogs after recovery.
Conclusion
This compound represents a significant advancement in providing safe and effective sedation for minor surgical procedures in canines. By selectively antagonizing peripheral alpha-2 adrenoceptors, it mitigates the adverse cardiovascular effects of alpha-2 agonists while maintaining the desired central sedative and analgesic properties. The provided data and protocols offer a framework for researchers and drug development professionals to further investigate and utilize this compound in veterinary medicine.
References
Vatinoxan in Exotic Animal Sedation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatinoxan is a peripherally selective alpha-2 adrenoceptor antagonist that has emerged as a significant adjunct in veterinary anesthesia and sedation, particularly for exotic animal species.[1] Its unique pharmacological profile allows it to mitigate the undesirable cardiovascular side effects of alpha-2 adrenoceptor agonists, such as medetomidine and dexmedetomidine, without significantly diminishing their centrally-mediated sedative and analgesic effects.[2] This is attributed to its limited ability to cross the blood-brain barrier.[3] These application notes provide a comprehensive overview of the use of this compound in exotic animal sedation protocols, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Mechanism of Action
This compound selectively blocks alpha-2 adrenoceptors in the peripheral vasculature. Alpha-2 adrenoceptor agonists, commonly used for sedation, cause vasoconstriction by stimulating these peripheral receptors, leading to hypertension and a subsequent reflex bradycardia. By antagonizing these receptors, this compound prevents or reverses this vasoconstriction, thereby reducing the hypertensive effects and mitigating the severity of bradycardia.[2] This selective peripheral action preserves the desired central nervous system effects of sedation and analgesia mediated by alpha-2 adrenoceptors in the brain and spinal cord.
References
Application Note: Quantitative Analysis of Vatinoxan in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Vatinoxan in plasma. This compound is a peripherally acting α2-adrenoceptor antagonist. This method is crucial for pharmacokinetic studies, drug metabolism research, and preclinical and clinical development. The protocol described herein provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, along with guidelines for method validation in accordance with international standards.
Introduction
This compound (formerly known as MK-467) is a selective α2-adrenoceptor antagonist with limited ability to cross the blood-brain barrier. This peripheral action allows it to mitigate the undesirable cardiovascular side effects of α2-adrenoceptor agonists, such as medetomidine and dexmedetomidine, while preserving their central sedative and analgesic effects. Accurate quantification of this compound in plasma is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS offers the high sensitivity, specificity, and throughput required for bioanalytical studies of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plasma samples using LC-MS/MS.
Caption: Experimental workflow for this compound plasma concentration analysis.
Materials and Reagents
-
This compound reference standard
-
Internal standard (IS), e.g., a structurally similar compound not present in the matrix
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Control plasma (e.g., K2EDTA rat, dog, or human plasma)
Equipment
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 acetonitrile/water to create working standards for the calibration curve and QC samples.
-
Calibration Curve Standards: Spike blank plasma with the appropriate working standard solutions to achieve a series of concentrations covering the desired analytical range (e.g., 1 to 1000 ng/mL)[1].
-
Quality Control Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 30, and 300 ng/mL).
Plasma Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma (unknown sample, calibration standard, or QC) into a microcentrifuge tube.
-
Add 10 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min[1] |
| Gradient | 5% B to 70% B in 2.5 min, then to 95% B in 1 min, hold for 1 min, return to 5% B and equilibrate for 2 min[1] |
| Column Temperature | 35°C[1] |
| Injection Volume | 5-10 µL |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition | 419 > 281[1] |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100-200 ms |
Bioanalytical Method Validation
A full validation of the bioanalytical method should be performed according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation. The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% for the LLOQ) for both accuracy and precision.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of this compound in plasma, as reported in the literature.
Table 1: Calibration and Quantification Parameters
| Parameter | Value | Reference |
| Linear Range in Plasma (ng/mL) | 1.0 - 1000 | |
| Lower Limit of Quantification (LLOQ) in Plasma (ng/mL) | 1.0 | |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Low | 3.0 | 87.9 - 112.0 | < 15 | |
| Medium | 30 | 87.9 - 112.0 | < 15 | |
| High | 300 | 87.9 - 112.0 | < 15 |
This compound Signaling Pathway
This compound functions as a competitive antagonist at α2-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist (like norepinephrine or dexmedetomidine), inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This compound blocks the binding of agonists to these receptors, thereby preventing this downstream signaling cascade. Due to its hydrophilic nature, this compound has limited penetration of the blood-brain barrier, and its primary site of action is on peripheral α2-adrenoceptors located on vascular smooth muscle and presynaptic nerve terminals.
Caption: this compound's antagonism at the α2-adrenoceptor.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. Proper method validation is critical to ensure the generation of high-quality data for pharmacokinetic and other toxicokinetic and clinical studies.
References
Troubleshooting & Optimization
Technical Support Center: Vatinoxan and Ketamine Combination in Experimental Settings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a combination of vatinoxan and ketamine, often in conjunction with an alpha-2 (α2) adrenoceptor agonist like medetomidine or dexmedetomidine, for anesthesia in experimental animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an anesthetic protocol that includes an α2-agonist and ketamine?
A1: this compound is a peripherally acting α2-adrenoceptor antagonist. Its primary role is to mitigate the cardiovascular side effects of α2-agonists such as medetomidine or dexmedetomidine. These agonists cause peripheral vasoconstriction, leading to an initial increase in blood pressure (hypertension) and a reflex decrease in heart rate (bradycardia). This compound selectively blocks these peripheral α2-receptors, thereby reducing the hypertensive and bradycardic effects, without significantly diminishing the central sedative and analgesic properties of the α2-agonist.
Q2: Can the combination of this compound with an α2-agonist and ketamine lead to hypotension?
A2: Yes, several studies have reported hypotension when this compound is used in combination with an α2-agonist and other anesthetic agents like ketamine or sevoflurane.[1][2][3][4] While this compound counteracts the initial hypertension from the α2-agonist, the unmasking of the vasodilatory and negative inotropic effects of the anesthetic agents can lead to a drop in blood pressure.[2] For instance, in a study with dogs, the co-administration of this compound with medetomidine-butorphanol was associated with mild hypotension after the administration of ketamine.
Q3: What is the proposed mechanism for hypotension when using this combination?
A3: The hypotension observed is likely a multifactorial event. Ketamine itself can have direct negative inotropic effects on the myocardium, which can lead to a decrease in blood pressure, especially in compromised subjects. This compound, by blocking the peripheral vasoconstriction caused by the α2-agonist, prevents the compensatory increase in systemic vascular resistance that might otherwise maintain blood pressure. This combination of reduced vascular resistance and potential myocardial depression from ketamine can result in a net hypotensive effect.
Troubleshooting Guide: Managing Hypotension
Problem: Significant drop in mean arterial pressure (MAP < 60 mmHg) after administering ketamine in a protocol with this compound and an α2-agonist.
| Potential Cause | Suggested Action/Investigation |
| Drug Dosage | Review the dosages of all administered agents. Higher doses of ketamine or the α2-agonist in the presence of this compound may exacerbate hypotension. Consider a dose reduction in subsequent experiments. |
| Synergistic Effects | Be aware of the synergistic hypotensive effects of concurrently administered drugs. If inhalant anesthetics (e.g., sevoflurane) are used for maintenance, their vasodilatory properties will contribute to hypotension. |
| Animal's Physiological State | Ensure the animal is normovolemic before anesthetic induction. Hypovolemia will increase the risk of severe hypotension. Pre-anesthetic fluid therapy may be warranted. |
| Speed of Administration | Rapid intravenous injection of ketamine can increase the likelihood of hypotension. A slower, more controlled administration may mitigate this effect. |
| Insufficient Sympathetic Tone | In catecholamine-depleted states, the sympathomimetic effects of ketamine may be blunted, revealing its direct myocardial depressant effects. |
| Monitoring | Continuous and vigilant monitoring of arterial blood pressure is crucial. Set alarms for hypotensive thresholds to allow for prompt intervention. |
| Intervention | If hypotension occurs, immediate measures should be taken. These can include reducing the concentration of any inhalant anesthetic, administering intravenous crystalloid or colloid fluids, and considering the use of a vasopressor agent if fluid therapy is insufficient. |
Data Presentation
Table 1: Hemodynamic Effects of this compound in a Medetomidine-Butorphanol-Ketamine Protocol in Dogs
| Parameter | Treatment MB (Medetomidine-Butorphanol) | Treatment MVB (Medetomidine-Vatinoxan-Butorphanol) |
| Heart Rate (HR) | Significantly Lower | Significantly Higher |
| Systemic Vascular Resistance Index (SVRI) | Significantly Higher | Significantly Lower |
| Mean Arterial Pressure (MAP) | Higher | Significantly Lower (mild hypotension of 57-59 mmHg recorded in 2/8 dogs post-ketamine) |
| Cardiac Index (CI) | Significantly Lower | Significantly Higher |
Data synthesized from a study in Beagle dogs.
Table 2: Anesthetic Protocols from Selected Studies
| Species | α2-Agonist | This compound Dose | Ketamine Dose | Route | Reference |
| Dog | Medetomidine (20 µg/kg) | 500 µg/kg | 4 mg/kg | IM (premed) then IV (ketamine) | |
| Cat | Dexmedetomidine (25 µg/kg) | 600 µg/kg | 2.5, 5, or 10 mg/kg | IM, SC, or IV | |
| Mouse | Medetomidine (in Zenalpha®) | 0.25, 0.5, or 1.0 mg/kg of Zenalpha® | 80 mg/kg | SC | |
| Patagonian Mara | Medetomidine (0.1 mg/kg) | 0.8 mg/kg | 5 mg/kg | IM |
Experimental Protocols
Protocol 1: Intramuscular Premedication and Intravenous Ketamine Induction in Dogs
This protocol is based on a randomized, masked crossover study in Beagle dogs.
-
Animal Preparation: Eight purpose-bred Beagle dogs, aged 3 years, were used. Each dog was instrumented for hemodynamic monitoring.
-
Treatment Groups:
-
Treatment MB: Intramuscular (IM) administration of medetomidine (20 µg/kg) and butorphanol (100 µg/kg).
-
Treatment MVB: IM administration of medetomidine (20 µg/kg), butorphanol (100 µg/kg), and this compound (500 µg/kg).
-
-
Anesthetic Induction: 20 minutes after premedication, anesthesia was induced with intravenous (IV) ketamine (4 mg/kg).
-
Reversal: Atipamezole (100 µg/kg) was administered IM 60 minutes after ketamine.
-
Monitoring: Heart rate (HR), mean arterial pressure (MAP), central venous pressure (CVP), and cardiac output (CO) were measured. Cardiac index (CI) and systemic vascular resistance index (SVRI) were calculated at baseline, 10 minutes after premedication, and at multiple time points (10, 25, 40, 55, 70, and 100 minutes) after ketamine administration.
Visualizations
Caption: Interaction of α2-agonist, this compound, and ketamine on cardiovascular effects.
Caption: Troubleshooting workflow for managing hypotension during experiments.
References
- 1. Effects of intramuscular this compound (MK-467), co-administered with medetomidine and butorphanol, on cardiopulmonary and anaesthetic effects of intravenous ketamine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General Anesthesia Induced by a Combination of Medetomidine/Vatinoxan with Ketamine and Buprenorphine-ER in C57BL/6J Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of hydromorphone alone and combined with medetomidine-vatinoxan or dexmedetomidine on alfaxalone induction dose and mean arterial pressure in dogs anesthetized with sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
Vatinoxan and Medetomidine Sedation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of vatinoxan to modulate the duration of sedation induced by medetomidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on medetomidine-induced sedation?
This compound, a peripherally acting α2-adrenoceptor antagonist, has been shown to shorten the duration of sedation produced by medetomidine.[1][2][3] While it preserves the central sedative effects of medetomidine, its primary role is to counteract the peripheral cardiovascular side effects.[2][4]
Q2: How does this compound shorten the duration of medetomidine sedation?
Medetomidine causes peripheral vasoconstriction, which can slow its own absorption and distribution. This compound blocks these peripheral α2-adrenoceptors, leading to vasodilation. This improved blood flow results in faster absorption of medetomidine when administered intramuscularly, leading to a quicker onset of sedation but also more rapid clearance of the drug from the system, thus shortening the overall duration of sedation.
Q3: Will the quality of sedation be compromised when using this compound with medetomidine?
No, the quality of sedation is generally not compromised. This compound has limited ability to cross the blood-brain barrier, meaning it does not significantly interfere with the central α2-adrenoceptors that medetomidine acts upon to induce sedation. Some studies have even reported a greater level of sedation initially, likely due to the faster absorption of medetomidine.
Q4: What are the expected cardiovascular effects when co-administering this compound and medetomidine?
Medetomidine alone can cause significant cardiovascular effects, including initial hypertension followed by a decrease in heart rate (bradycardia) and cardiac output. This compound effectively mitigates these effects by preventing medetomidine-induced peripheral vasoconstriction, resulting in a more stable cardiovascular profile with less pronounced bradycardia and hypertension.
Q5: I am observing a shorter-than-expected duration of sedation in my experiments. What could be the cause?
This is an expected outcome when using this compound with medetomidine. The shortened duration is a direct consequence of this compound's mechanism of action, which enhances the clearance of medetomidine. If the duration is insufficient for your procedure, consider that the dose of medetomidine may need to be adjusted when used in combination with this compound to achieve the desired duration of effect.
Q6: Can I use atipamezole to reverse sedation when this compound has been co-administered with medetomidine?
Yes, atipamezole, a central and peripheral α2-adrenoceptor antagonist, can be used to reverse the sedative effects of medetomidine, even when this compound is present. In fact, co-administration of this compound with medetomidine has been shown to hasten the recovery from sedation after atipamezole administration in dogs.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Variable onset of sedation | Improper injection technique (e.g., subcutaneous instead of intramuscular injection). Individual animal variation in drug absorption. | Ensure consistent intramuscular administration. Account for potential individual differences in response. |
| Inconsistent depth of sedation | Dose of medetomidine may be insufficient when combined with this compound for a particular procedure or species. | Re-evaluate the medetomidine dosage. Higher doses of medetomidine may be required to achieve the same depth and duration of sedation as when used alone. |
| Hypotension observed after administration | While this compound mitigates medetomidine-induced hypertension, hypotension can occur, particularly during concurrent administration of other anesthetic agents like sevoflurane. | Monitor blood pressure closely. Be prepared to provide cardiovascular support if significant hypotension occurs. |
| Shorter duration of analgesia | This compound can reduce the somatic antinociceptive potency of medetomidine at certain doses. | If significant pain is anticipated, consider supplementing with other classes of analgesics. Increasing the medetomidine dose may also help maintain adequate antinociception. |
Data Presentation
Table 1: Effect of this compound on Medetomidine Sedation Onset and Duration in Sheep
| Treatment | Onset of Sedation (minutes, mean ± SD) |
| Medetomidine (30 µg/kg IM) | 9.4 ± 2.6 |
| Medetomidine (30 µg/kg IM) + this compound (300 µg/kg IM) | 4.6 ± 1.7 |
| Data from a study in eight healthy adult female sheep. |
Table 2: Cardiovascular Parameters in Dogs Sedated with Medetomidine With and Without this compound
| Parameter | Medetomidine (MED) | Medetomidine + this compound (MVX) |
| Cardiac Output | 47% to 96% lower than MVX | - |
| Systemic Vascular Resistance | Greater than MVX | - |
| Heart Rate | Lower than MVX | - |
| Systemic & Pulmonary Blood Pressure | Higher than MVX | - |
| Qualitative summary from a study in dogs. |
Experimental Protocols
Protocol 1: Evaluation of this compound's Effect on Medetomidine Sedation and Antinociception in Dogs
-
Animals: Healthy Beagle dogs.
-
Study Design: A randomized, crossover design with a 2-week washout period between treatments.
-
Treatments (Intravenous):
-
Medetomidine (20 µg/kg)
-
Medetomidine (20 µg/kg) + this compound (400 µg/kg)
-
Medetomidine (40 µg/kg) + this compound (800 µg/kg)
-
-
Procedure:
-
Administer treatments intravenously.
-
Assess sedation scores at regular intervals.
-
Measure visceral and somatic nociception.
-
Collect plasma samples to determine drug concentrations.
-
-
Key Findings: Co-administration of this compound did not significantly diminish the visceral antinociceptive effects of medetomidine when plasma dexmedetomidine concentrations were equivalent to those produced by medetomidine alone.
Protocol 2: Reversal of Medetomidine Sedation (with and without this compound) with Atipamezole in Dogs
-
Animals: Purpose-bred Beagles.
-
Study Design: A randomized, blinded, crossover study with a ≥ 2-week interval between treatments.
-
Treatments (Intramuscular):
-
Medetomidine (20 µg/kg) followed 30 minutes later by atipamezole (100 µg/kg).
-
Medetomidine (20 µg/kg) mixed with this compound (400 µg/kg) followed 30 minutes later by atipamezole (100 µg/kg).
-
-
Procedure:
-
Record baseline sedation score, heart rate, mean arterial and central venous blood pressures, and cardiac output.
-
Administer the initial treatment (medetomidine or medetomidine + this compound).
-
Administer atipamezole 30 minutes after the initial injection.
-
Monitor and record cardiovascular parameters and sedation scores at various time points up to 90 minutes after atipamezole administration.
-
Collect venous blood samples at intervals up to 210 minutes after atipamezole for drug concentration analysis.
-
-
Key Findings: Co-administration of this compound with medetomidine helped maintain hemodynamic function and hastened the recovery from sedation following atipamezole administration.
Visualizations
References
Technical Support Center: Vatinoxan and Sevoflurane Anesthesia
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of vatinoxan on sevoflurane anesthetic depth.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on sevoflurane anesthetic depth when used as a standalone agent?
When administered alone, this compound has been shown to increase the Minimum Alveolar Concentration (MAC) of sevoflurane in dogs.[1] At higher infusion doses, this compound can cause a notable increase in the amount of sevoflurane required to maintain a stable plane of anesthesia.[1][2]
Q2: How does this compound affect the sevoflurane MAC-sparing effect of alpha-2 adrenoceptor agonists like dexmedetomidine?
This compound attenuates the sevoflurane MAC-sparing properties of dexmedetomidine.[3][4] While dexmedetomidine significantly reduces the amount of sevoflurane needed, the concurrent administration of this compound partially reverses this effect, leading to a higher sevoflurane requirement compared to when dexmedetomidine is used alone.
Q3: What is the proposed mechanism behind this compound's impact on sevoflurane anesthetic depth?
This compound is a peripherally acting α2-adrenoceptor antagonist. Alpha-2 adrenoceptor agonists like dexmedetomidine induce their sedative and anesthetic-sparing effects primarily through central nervous system receptors. This compound is believed to have poor penetration into the central nervous system. Its primary action is to counteract the peripheral cardiovascular effects of α2-agonists, such as vasoconstriction. The attenuation of the MAC-sparing effect may be linked to its influence on the pharmacokinetics of the co-administered α2-agonist, potentially by improving cardiac output and blood flow to organs responsible for drug elimination.
Troubleshooting Guide
Issue 1: Unexpectedly light plane of anesthesia when using this compound with an alpha-2 agonist and sevoflurane.
-
Possible Cause: this compound is attenuating the MAC-sparing effect of the alpha-2 agonist more than anticipated.
-
Troubleshooting Steps:
-
Increase Sevoflurane Concentration: Gradually increase the inspired concentration of sevoflurane while closely monitoring anesthetic depth.
-
Re-evaluate this compound Dosage: The dose of this compound may be too high in relation to the alpha-2 agonist dose, leading to a more pronounced reversal of the MAC-sparing effect. Consider reducing the this compound infusion rate in future experiments.
-
Confirm Drug Delivery: Ensure that all drugs are being administered correctly and at the intended rates.
-
Issue 2: Significant hypotension observed during anesthesia with this compound, an alpha-2 agonist, and sevoflurane.
-
Possible Cause: While this compound can mitigate the bradycardia associated with alpha-2 agonists, the combination can lead to hypotension. This is particularly relevant as both sevoflurane and the sympatholytic effects of the alpha-2 agonist can contribute to vasodilation.
-
Troubleshooting Steps:
-
Reduce Sevoflurane Concentration: As a primary intervention, decrease the sevoflurane concentration, as it is a known vasodilator.
-
Administer Intravenous Fluids: A fluid bolus can help to increase intravascular volume and improve blood pressure.
-
Consider Vasopressor Support: In cases of severe hypotension unresponsive to fluid therapy and reduction in anesthetic gas, the use of a vasopressor may be necessary.
-
Evaluate this compound and Alpha-2 Agonist Doses: The specific doses and ratio of this compound to the alpha-2 agonist can influence the hemodynamic outcome. Future experiments may require dose adjustments.
-
Issue 3: Difficulty in achieving a stable anesthetic depth.
-
Possible Cause: The complex interplay between this compound, the alpha-2 agonist, and sevoflurane can lead to fluctuations in anesthetic depth, especially during initial stabilization.
-
Troubleshooting Steps:
-
Allow for Adequate Equilibration Time: After any change in drug infusion rates or sevoflurane concentration, allow sufficient time for the subject to reach a new steady state.
-
Utilize Comprehensive Monitoring: Employ continuous monitoring of vital signs, including invasive blood pressure, to get a clear picture of the subject's physiological status.
-
Maintain Consistent Surgical Stimulation: Variations in surgical stimulation can influence anesthetic requirements.
-
Quantitative Data Summary
Table 1: Impact of this compound on Sevoflurane MAC in Dogs
| Treatment | Sevoflurane MAC (% Reduction from Baseline) | Sevoflurane MAC (Mean ± SD) |
| Dexmedetomidine (4.5 μg/kg/hr) | 67% | 0.64 ± 0.1% |
| Dexmedetomidine + this compound (90 μg/kg/hr) | 57% | 0.81 ± 0.1% |
| Dexmedetomidine + this compound (180 μg/kg/hr) | 43% | 1.1 ± 0.1% |
| High-Dose this compound Alone | Increase in MAC | 2.29 ± 0.5% (from 1.93 ± 0.3%) |
Data compiled from studies in Beagle dogs.
Experimental Protocols
Protocol 1: Determination of Sevoflurane MAC in Dogs
This protocol is based on the methodology described in the study by Hector et al. (2021).
-
Animal Model: Beagle dogs.
-
Anesthesia Induction: Anesthesia is induced with sevoflurane.
-
Instrumentation: Subjects are instrumented for monitoring of vital signs, including arterial pressure.
-
MAC Determination (Baseline): The baseline sevoflurane MAC is determined using the bracketing method with a noxious stimulus (e.g., tail clamp).
-
Drug Administration:
-
An intravenous loading dose of dexmedetomidine is administered, followed by a continuous rate infusion (e.g., 4.5 μg/kg/hr).
-
After a period of equilibration, the sevoflurane MAC is redetermined in the presence of dexmedetomidine.
-
This compound is then introduced as a sequential intravenous infusion at different doses (e.g., 90 μg/kg/hr and 180 μg/kg/hr).
-
The sevoflurane MAC is determined at each this compound dose.
-
-
Data Collection: End-tidal sevoflurane concentration, cardiovascular parameters, and blood samples for plasma drug concentrations are collected at each stage.
Visualizations
Caption: Experimental workflow for determining the impact of this compound on sevoflurane MAC.
Caption: Simplified signaling pathway of this compound, dexmedetomidine, and sevoflurane.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Combined effects of dexmedetomidine and this compound infusions on minimum alveolar concentration and cardiopulmonary function in sevoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
Technical Support Center: Vatinoxan and Butorphanol Interactions in Canines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing vatinoxan in combination with butorphanol in canine experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of interaction between this compound and butorphanol when co-administered in dogs?
A1: this compound and butorphanol do not have a direct pharmacological interaction. This compound is a peripherally selective alpha-2 adrenoceptor antagonist.[1][2] In canine studies, it is often used with an alpha-2 adrenoceptor agonist like medetomidine to counteract its peripheral cardiovascular effects (e.g., bradycardia and vasoconstriction) while preserving the central sedative and analgesic effects.[1] Butorphanol is a synthetic opioid agonist-antagonist that provides analgesia and sedation by acting on opioid receptors in the central nervous system.[3][4] Therefore, the interaction is indirect: this compound modulates the cardiovascular side effects of the alpha-2 agonist, while butorphanol contributes to the overall sedative and analgesic profile of the drug combination.
Q2: Does this compound affect the plasma concentration of butorphanol in dogs?
A2: Current research indicates that this compound does not significantly alter the plasma concentrations of butorphanol when administered concurrently in dogs.
Q3: What are the expected cardiovascular effects of combining this compound and butorphanol with an alpha-2 agonist like medetomidine?
A3: The combination of this compound with an alpha-2 agonist and butorphanol is designed to produce a more stable cardiovascular profile compared to the alpha-2 agonist and butorphanol alone. Specifically, this compound helps to mitigate the bradycardia (slow heart rate) typically induced by medetomidine. However, a clinically significant side effect of this combination can be hypotension (low blood pressure), particularly during general anesthesia.
Troubleshooting Guide
Issue 1: The canine subject is experiencing significant hypotension after administration of a this compound, medetomidine, and butorphanol combination.
-
Possible Cause: this compound counteracts the vasoconstrictive effects of medetomidine, which can lead to a drop in mean arterial pressure. This effect can be potentiated by inhalant anesthetics like sevoflurane.
-
Troubleshooting Steps:
-
Monitor Closely: Continuously monitor mean arterial pressure (MAP).
-
Fluid Therapy: Administer intravenous fluids to support blood pressure. In one study, hypotensive dogs were treated with fluid boluses.
-
Vasopressor Support: If hypotension persists, consider the use of a vasopressor like dopamine, as has been required in some clinical scenarios.
-
Reduce Anesthetic Depth: If the subject is under general anesthesia, reducing the concentration of the inhalant anesthetic may help to alleviate hypotension.
-
Issue 2: The duration of sedation appears shorter than expected.
-
Possible Cause: this compound has been observed to shorten the overall duration of anesthesia in some studies. This may be due to alterations in the pharmacokinetics of the co-administered alpha-2 agonist.
-
Troubleshooting Steps:
-
Adjust Anesthetic Protocol: Be prepared to adjust the anesthetic plan to account for a potentially faster recovery.
-
Monitor Sedation Depth: Use a validated sedation scoring system to objectively assess the level and duration of sedation.
-
Plan for Post-Procedure Analgesia: As the sedative effects may wear off sooner, ensure a plan for post-procedural analgesia is in place.
-
Data Presentation
Table 1: Cardiovascular Parameters in Dogs Premedicated with Medetomidine and Butorphanol with and without this compound.
| Parameter | Medetomidine + Butorphanol (MB) | Medetomidine + Butorphanol + this compound (MB-VATI) | Reference |
| Heart Rate (beats/minute) | 61 ± 16 | 93 ± 23 | |
| Mean Arterial Pressure (mmHg) | 78 ± 7 | 56 ± 7 |
Table 2: Plasma Drug Concentrations in Dogs After Premedication.
| Drug | Medetomidine + Butorphanol (MB) | Medetomidine + Butorphanol + this compound (MB-VATI) | Reference |
| Plasma Medetomidine Concentration | Lower | Higher at 10 and 30 minutes post-administration | |
| Plasma Butorphanol Concentration | No significant difference | No significant difference |
Experimental Protocols
Protocol 1: Intravenous Administration for Anesthesia Induction
-
Objective: To investigate the effects of this compound on dogs premedicated with intravenous medetomidine and butorphanol before surgical castration under sevoflurane anesthesia.
-
Subjects: 28 client-owned dogs.
-
Procedure:
-
Group MB (n=14): Premedicated with medetomidine (0.125 mg/m²) and butorphanol (0.2 mg/kg) intravenously.
-
Group MB-VATI (n=14): Premedicated with medetomidine (0.25 mg/m²), butorphanol (0.2 mg/kg), and this compound (5 mg/m²) intravenously.
-
Anesthesia Induction: 15 minutes after premedication, anesthesia was induced with propofol and maintained with sevoflurane in oxygen.
-
Monitoring: Heart rate, respiratory rate, mean arterial pressure, and end-tidal carbon dioxide were recorded.
-
Blood Sampling: Blood samples were collected at 10 and 30 minutes after premedication to measure plasma medetomidine and butorphanol concentrations.
-
Protocol 2: Intramuscular Administration Prior to Ketamine Anesthesia
-
Objective: To investigate the impact of intramuscular this compound co-administered with medetomidine and butorphanol prior to intravenous ketamine anesthesia.
-
Subjects: Eight purpose-bred Beagle dogs.
-
Procedure:
-
Crossover Design: Each dog received two treatments with a 2-week washout period.
-
Treatment MB: Intramuscular injection of medetomidine (20 µg/kg) and butorphanol (100 µg/kg).
-
Treatment MVB: Intramuscular injection of medetomidine (20 µg/kg), butorphanol (100 µg/kg), and this compound (500 µg/kg).
-
Anesthesia Induction: 20 minutes after premedication, ketamine (4 mg/kg) was administered intravenously.
-
Reversal: Atipamezole (100 µg/kg) was administered intramuscularly 60 minutes after ketamine.
-
Monitoring: Heart rate, mean arterial pressure, central venous pressure, and cardiac output were measured at multiple time points.
-
Visualizations
Caption: Drug interaction and physiological effect workflow.
Caption: Troubleshooting workflow for managing hypotension.
References
Troubleshooting Vatinoxan's effects on recovery time from anesthesia
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot issues related to the use of vatinoxan in experimental settings, with a specific focus on its effects on recovery time from anesthesia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a peripherally selective alpha-2 adrenoceptor antagonist.[1] It works by blocking alpha-2 adrenoceptors outside of the central nervous system (CNS).[1] This action counteracts the peripheral effects of alpha-2 adrenoceptor agonists like medetomidine and dexmedetomidine, such as vasoconstriction and bradycardia, while preserving their desired sedative and analgesic effects which are mediated through the CNS.[2][3] this compound's poor ability to cross the blood-brain barrier is a key feature of its pharmacological profile.[1]
Q2: How does this compound theoretically affect recovery time from anesthesia?
A2: this compound can influence recovery time through its effects on cardiovascular function and drug metabolism. By mitigating the vasoconstriction and decreased cardiac output caused by alpha-2 agonists, this compound can lead to improved blood flow. This enhanced perfusion can increase the clearance and volume of distribution of co-administered anesthetic agents, such as medetomidine, potentially shortening their duration of action and leading to a faster recovery. Some studies have reported a shorter duration of anesthesia when this compound is used.
Q3: Can this compound prolong recovery time?
A3: While this compound often contributes to a shorter or unchanged recovery time, prolonged recovery is still possible and can be multifactorial. This compound does not directly reverse the central sedative effects of alpha-2 agonists. Therefore, if the dose of the alpha-2 agonist is too high, or if other anesthetic drugs with long durations of action are used, recovery may be extended. Additionally, complications such as hypotension, which has been observed in some cases with this compound use, can lead to delayed recovery if not properly managed.
Q4: What is the recommended dosage for this compound in combination with medetomidine in dogs?
A4: Dosages can vary depending on the specific protocol and desired level of sedation. In one clinical trial, dogs were premedicated with medetomidine (0.25 mg/m²) and this compound (5 mg/m²) intravenously. Another study in dogs used intramuscular medetomidine (20 μg/kg) with this compound (500 μg/kg). It is crucial to consult specific experimental protocols and veterinary anesthesia guidelines for appropriate dosing.
Q5: Are there any known interactions between this compound and inhalant anesthetics like sevoflurane or isoflurane?
A5: Yes, this compound can interact with inhalant anesthetics. Studies have shown that this compound can attenuate the MAC (Minimum Alveolar Concentration)-sparing effect of dexmedetomidine in dogs anesthetized with sevoflurane. This means a higher concentration of the inhalant anesthetic may be required to maintain a surgical plane of anesthesia when this compound is used. This is an important consideration for preventing anesthetic overdose and managing recovery.
Troubleshooting Guide: Prolonged Recovery from Anesthesia with this compound
This guide provides a systematic approach to troubleshooting prolonged recovery in experimental subjects that have received this compound as part of their anesthetic protocol.
Initial Assessment:
-
Confirm "Prolonged Recovery": Has the subject exceeded the expected recovery time for the specific anesthetic protocol used? Generally, if recovery is delayed by more than 15-30 minutes without signs of arousal, further investigation is warranted.
-
Check Vital Signs: Immediately assess and continuously monitor:
-
Heart Rate
-
Blood Pressure (for hypotension)
-
Respiratory Rate and Effort
-
Body Temperature (for hypothermia)
-
Oxygen Saturation
-
Troubleshooting Scenarios & Corrective Actions:
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Normal Vital Signs, but Lack of Arousal | - Excessive anesthetic depth (relative overdose of central-acting agents).- Individual sensitivity to anesthetic agents. | - Review the doses of all administered drugs, especially the alpha-2 agonist and any induction/maintenance agents.- Consider administration of a reversal agent for the alpha-2 agonist (e.g., atipamezole) if the central sedative effects are suspected to be the primary cause of the prolonged recovery.- Ensure a quiet and comfortable recovery environment to minimize stress. |
| Hypotension | - this compound can be associated with mild hypotension, especially when combined with other vasodilating agents (e.g., inhalant anesthetics).- Excessive anesthetic depth. | - Reduce the concentration of the inhalant anesthetic if in use.- Administer intravenous fluids to support blood pressure.- In severe cases, consider the use of vasopressors under veterinary guidance. |
| Hypothermia | - Anesthetic-induced depression of thermoregulation.- Prolonged procedure time. | - Actively warm the subject using circulating warm water blankets, forced warm air systems, or other appropriate methods.- Monitor rectal temperature continuously until normothermia is achieved. Hypothermia is a common cause of prolonged anesthetic recovery. |
| Respiratory Depression | - Residual effects of opioids or other respiratory depressant drugs in the protocol.- Excessive anesthetic depth. | - Ensure a patent airway.- Provide supplemental oxygen.- If opioid-induced respiratory depression is suspected, consider partial or full reversal with an antagonist like naloxone.- Provide ventilatory support if necessary. |
| Paradoxical Excitation or Dysphoria during Recovery | - Emergence delirium.- Pain.- Side effects of certain drugs (e.g., opioids). | - Rule out and treat pain with appropriate analgesics.- Provide a calm and dark recovery environment.- For opioid-induced dysphoria, consider partial reversal.- In cases of emergence delirium, small doses of a sedative like acepromazine or dexmedetomidine may be considered, but with caution due to potential for further sedation. |
Logical Troubleshooting Flowchart:
Experimental Protocols
Protocol 1: Intravenous this compound with Medetomidine for Sevoflurane Anesthesia in Dogs
-
Objective: To evaluate the effects of this compound on cardiovascular parameters and recovery in dogs premedicated with medetomidine and butorphanol and anesthetized with sevoflurane.
-
Subjects: Healthy client-owned dogs.
-
Procedure:
-
Dogs are randomly assigned to one of two groups:
-
Group MB (Medetomidine-Butorphanol): Premedicated with medetomidine (0.125 mg/m²) and butorphanol (0.2 mg/kg) intravenously.
-
Group MB-VATI (Medetomidine-Butorphanol-Vatinoxan): Premedicated with medetomidine (0.25 mg/m²), butorphanol (0.2 mg/kg), and this compound (5 mg/m²) intravenously.
-
-
Fifteen minutes after premedication, anesthesia is induced with propofol to effect.
-
Anesthesia is maintained with sevoflurane in oxygen, with the end-tidal concentration targeted at 1.3%.
-
Cardiovascular parameters (heart rate, mean arterial pressure) and respiratory parameters are monitored throughout the procedure.
-
At the end of the procedure, meloxicam (0.2 mg/kg) is administered intravenously for postoperative analgesia.
-
The quality of recovery is assessed using a standardized scoring system.
-
Protocol 2: Intramuscular this compound with Medetomidine and Butorphanol for Ketamine Anesthesia in Dogs
-
Objective: To investigate the impact of intramuscular this compound on the cardiopulmonary and anesthetic effects of a medetomidine-butorphanol-ketamine combination in dogs.
-
Subjects: Healthy Beagle dogs.
-
Procedure:
-
Each dog receives two treatments in a crossover design with a washout period between treatments.
-
Treatment MB: Intramuscular premedication with medetomidine (20 μg/kg) and butorphanol (100 μg/kg).
-
Treatment MVB: Intramuscular premedication with medetomidine (20 μg/kg), butorphanol (100 μg/kg), and this compound (500 μg/kg).
-
-
Twenty minutes after premedication, anesthesia is induced with intravenous ketamine (4 mg/kg).
-
Cardiovascular parameters are monitored before and at multiple time points after premedication and ketamine administration.
-
Sixty minutes after ketamine administration, atipamezole (100 μg/kg) is administered intramuscularly to reverse the effects of medetomidine.
-
Sedation, induction, intubation, and recovery scores are assessed.
-
Data on this compound's Effects on Anesthetic Parameters
Table 1: Cardiovascular Effects of Intravenous this compound with Medetomidine-Butorphanol Premedication in Dogs Undergoing Sevoflurane Anesthesia
| Parameter | Group MB (Medetomidine-Butorphanol) | Group MB-VATI (Medetomidine-Butorphanol-Vatinoxan) | p-value | Reference |
| Heart Rate (beats/min) at start of surgery | 61 ± 16 | 93 ± 23 | 0.001 | |
| Mean Arterial Pressure (mmHg) at start of surgery | 78 ± 7 | 56 ± 7 | 0.001 |
Table 2: Effects of this compound on Sevoflurane MAC (Minimum Alveolar Concentration) in the Presence of Dexmedetomidine in Dogs
| Treatment | Sevoflurane MAC (%) | % MAC Reduction from Baseline | Reference |
| Dexmedetomidine alone | 0.64 ± 0.1 | 67% | |
| Dexmedetomidine + Low Dose this compound | 0.81 ± 0.1 | 57% | |
| Dexmedetomidine + High Dose this compound | 1.1 ± 0.1 | 43% |
Signaling Pathways and Workflows
This compound's Mechanism of Action
Experimental Workflow for Anesthetic Protocol Evaluation
References
Technical Support Center: Vatinoxan Protocols in Canine Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Vatinoxan in canine studies, with a particular focus on considerations for different breeds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in dogs?
A1: this compound is a peripherally selective alpha-2 adrenoceptor antagonist.[1][2] It is used in combination with alpha-2 adrenoceptor agonists like medetomidine to mitigate their cardiovascular side effects.[3][4][5] Medetomidine produces sedation and analgesia by acting on alpha-2 adrenoceptors in the central nervous system (CNS). However, it also acts on peripheral alpha-2 adrenoceptors in vascular smooth muscle, causing vasoconstriction, which can lead to bradycardia and decreased cardiac output. This compound has limited ability to cross the blood-brain barrier, allowing it to selectively block these peripheral receptors without significantly affecting the central sedative effects of medetomidine. The combination product containing medetomidine and this compound is known as Zenalpha®.
Q2: Are there established this compound protocols for specific canine breeds?
A2: Currently, there are no specific, peer-reviewed, and published this compound protocols or dosage adjustments for different canine breeds. The approved dosage for Zenalpha® is based on body surface area (BSA) rather than a fixed mg/kg dose, which helps to account for some of the metabolic differences between dogs of varying sizes. However, it is well-documented that breed-specific pharmacogenetic and metabolic differences exist in dogs, which can influence drug response and metabolism. Therefore, while a single protocol is used, careful monitoring and a tailored approach are recommended when working with certain breeds.
Q3: Which canine breeds require special consideration when using this compound protocols?
A3: Breeds with known sensitivities to anesthetic agents or documented differences in drug metabolism should be approached with caution. These include but are not limited to:
-
Greyhounds and other sighthounds (e.g., Whippets, Borzoi, Scottish Deerhounds): These breeds are known to have decreased activity of certain cytochrome P450 (CYP) enzymes, particularly CYP2B11, which is involved in the metabolism of many anesthetic drugs. This can lead to prolonged recovery times.
-
Beagles: Polymorphisms in drug-metabolizing enzymes have been identified in Beagles, leading to variable rates of metabolism for certain drugs.
-
Brachycephalic breeds (e.g., Bulldogs, Pugs): These breeds are predisposed to respiratory complications, and careful monitoring of respiratory function is crucial during sedation.
Q4: What are the potential adverse effects of this compound in combination with medetomidine?
A4: The most common adverse reactions reported for the combination product (Zenalpha®) are diarrhea, muscle tremors, and colitis. While this compound mitigates the severe bradycardia associated with medetomidine, a decrease in heart rate and body temperature compared to baseline can still occur. Tachycardia may be observed in some dogs after recovery from sedation.
Q5: Can this compound protocols be reversed?
A5: Yes, the effects of the medetomidine component of the combination can be reversed with atipamezole, a specific alpha-2 adrenoceptor antagonist that crosses the blood-brain barrier.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Prolonged Sedation or Recovery | Breed-specific metabolic differences (e.g., sighthounds with reduced CYP450 activity). Overdose. Concurrent use of other CNS depressants. | 1. Review the dog's breed and any known anesthetic sensitivities. 2. Ensure accurate body surface area calculation for dosing. 3. Provide supportive care, including thermal support, as hypothermia can prolong recovery. 4. Consider reversal with atipamezole if sedation is profound and prolonged. 5. For future procedures in the same animal, consider a dose reduction and document the response. |
| Inadequate Sedation | Highly stressed or agitated animal (high sympathetic tone can counteract the effects of alpha-2 agonists). Incorrect dose or administration technique. Individual variation in response. | 1. Ensure a calm environment prior to and after administration to minimize stress. 2. Verify the correct dose was administered via the intramuscular route. 3. Allow sufficient time for the onset of sedation (typically 5-15 minutes). 4. Do not re-dose. If the procedure cannot be performed, allow the dog to recover and consider an alternative protocol for the next attempt. |
| Significant Bradycardia or Hypotension | Individual sensitivity. Underlying cardiac disease. This compound may not completely eliminate the cardiovascular effects of medetomidine. | 1. Ensure the dog is clinically healthy (ASA class I or II) before administration. 2. Continuously monitor heart rate, blood pressure, and mucous membrane color. 3. If severe bradycardia or hypotension occurs, be prepared to administer atipamezole for reversal. 4. Administer intravenous fluids as needed to support blood pressure. |
| Muscle Tremors or Twitching | A known, spontaneous side effect of medetomidine/vatinoxan combination. | 1. This is generally self-limiting and resolves upon recovery. 2. Ensure the animal is in a safe, padded area to prevent injury. 3. Monitor for other signs of adverse reactions. |
| Injection Site Reaction | Some dogs may react to the intramuscular injection. | 1. Ensure proper restraint during administration to minimize animal movement. 2. Monitor the injection site for swelling or pain post-procedure. |
Experimental Protocols
Protocol 1: General Sedation for Non-Painful Procedures
This protocol is a general guideline and should be adapted based on the specific needs of the experiment and the individual animal.
-
Animal Preparation:
-
Confirm the dog is healthy (ASA status I or II) through a physical examination.
-
Fast the animal for a minimum of 6 hours prior to the procedure.
-
Obtain an accurate body weight.
-
-
Dose Calculation:
-
Calculate the body surface area (BSA) of the dog. A common formula is: BSA (m²) = K x (Body Weight in grams)^(2/3) / 10,000, where K is a constant (typically 10.1 for dogs).
-
The recommended dose is 1 mg medetomidine and 20 mg this compound per square meter of body surface area.
-
-
Administration:
-
Administer the calculated dose via deep intramuscular injection.
-
Place the dog in a quiet and calm environment to allow sedation to take effect (onset is typically 5-15 minutes).
-
-
Monitoring:
-
Continuously monitor heart rate, respiratory rate, and body temperature throughout the procedure.
-
Provide thermal support to prevent hypothermia.
-
-
Recovery:
-
Allow the animal to recover in a quiet, monitored environment.
-
If reversal is required, administer atipamezole at the manufacturer's recommended dose.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Medetomidine With and Without this compound (IV Administration in Beagles)
| Parameter | Medetomidine Alone | Medetomidine with this compound |
| Clearance (CL) | Lower | Higher |
| Volume of Distribution (Vd) | Smaller | Larger |
| Half-life (t½) | Longer | Shorter |
Source: Adapted from studies investigating the effects of this compound on medetomidine pharmacokinetics. This compound increases cardiac output, leading to enhanced perfusion of clearing organs and a larger volume of distribution, resulting in a shorter duration of action for medetomidine.
Table 2: Considerations for Specific Breed Categories
| Breed Category | Key Considerations | Monitoring Recommendations |
| Sighthounds (e.g., Greyhound, Whippet) | Potential for decreased drug metabolism and prolonged recovery. | Monitor closely during recovery. Be prepared for a longer recovery period. Consider starting with the lower end of the calculated dose range for initial studies. |
| Brachycephalic Breeds (e.g., Bulldog, Pug) | Risk of airway obstruction and respiratory compromise. | Ensure a patent airway at all times. Monitor respiratory rate and effort closely. Have intubation equipment readily available. |
| Herding Breeds (e.g., Collie, Australian Shepherd) | Some individuals may have MDR1 gene mutations affecting drug distribution, though the direct impact on this compound is not established. | Standard monitoring is recommended. Be aware of potential for altered drug responses. |
| Beagles | Known for variability in drug metabolism. | Expect potential for individual variation in depth and duration of sedation. |
Visualizations
Caption: Mechanism of action for Medetomidine and this compound.
Caption: General experimental workflow for canine sedation.
References
Technical Support Center: Vatinoxan and Co-administered Drug Clearance
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and managing the influence of vatinoxan on the clearance of co-administered drugs during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound influences the clearance of other drugs?
A1: this compound, a peripherally selective alpha-2 adrenoceptor antagonist, primarily influences drug clearance indirectly through its hemodynamic effects. By blocking peripheral alpha-2 adrenoceptors, this compound mitigates the vasoconstriction caused by co-administered alpha-2 adrenoceptor agonists like medetomidine and dexmedetomidine.[1][2][3][4] This leads to an increased cardiac output and improved perfusion of organs, including the liver and kidneys, which are the primary sites of drug metabolism and excretion.[4] The enhanced blood flow to these organs can result in a higher clearance rate for co-administered drugs.
Q2: Does this compound directly inhibit or induce metabolic enzymes like cytochrome P450s?
A2: Current research does not suggest that this compound directly inhibits or induces major drug-metabolizing enzymes such as the cytochrome P450 (CYP) superfamily. Its effect on drug clearance is considered to be pharmacodynamic in nature, stemming from the reversal of alpha-2 agonist-induced cardiovascular depression.
Q3: How does this compound affect the pharmacokinetics of co-administered alpha-2 adrenoceptor agonists (e.g., medetomidine, dexmedetomidine)?
A3: When co-administered with alpha-2 agonists, this compound has been shown to alter their pharmacokinetics. Specifically, it can:
-
Increase clearance: By improving cardiovascular performance and hepatic blood flow, this compound can increase the clearance of dexmedetomidine.
-
Increase volume of distribution: The improved cardiac output can lead to a larger volume of distribution for the co-administered agonist.
-
Decrease plasma concentrations over time: The increased clearance and volume of distribution can lead to lower plasma concentrations of the alpha-2 agonist, potentially shortening its duration of action.
-
Increase initial plasma concentrations after extravascular injection: By preventing local vasoconstriction at the injection site, this compound can accelerate the absorption of intramuscularly or subcutaneously administered drugs, leading to higher initial plasma concentrations.
Q4: Can this compound affect the clearance of drugs other than alpha-2 adrenoceptor agonists?
A4: Yes. While most research has focused on its interaction with alpha-2 agonists, the hemodynamic effects of this compound could theoretically influence the clearance of any co-administered drug whose elimination is sensitive to changes in cardiovascular function and organ blood flow. For example, a study in cats showed that this compound decreased the bioavailability of intramuscularly administered ketamine.
Q5: Is it necessary to adjust the dose of a co-administered drug when using this compound?
A5: Dose adjustments for co-administered drugs may be necessary. Due to the potential for increased clearance and a larger volume of distribution, the therapeutic effect of a given dose of an alpha-2 agonist may be reduced in the presence of this compound. Researchers have suggested that a higher dose of the alpha-2 agonist might be needed to achieve the same sedative or analgesic effect when co-administered with this compound. Careful monitoring of the subject's response is crucial.
Troubleshooting Guides
Issue 1: Reduced efficacy or duration of action of an alpha-2 adrenoceptor agonist when co-administered with this compound.
-
Possible Cause: this compound-mediated increase in the clearance and/or volume of distribution of the alpha-2 agonist is leading to lower plasma concentrations.
-
Troubleshooting Steps:
-
Verify Dosing: Double-check the doses of both this compound and the alpha-2 agonist to ensure they are within the recommended range for the experimental model.
-
Consider Dose Adjustment: An increase in the dose of the alpha-2 agonist may be required to compensate for the enhanced clearance.
-
Monitor Plasma Concentrations: If feasible, collect blood samples to determine the plasma concentrations of the alpha-2 agonist and compare them to expected values from studies without this compound co-administration.
-
Assess Cardiovascular Parameters: Monitor heart rate and blood pressure to confirm that this compound is effectively counteracting the peripheral cardiovascular effects of the alpha-2 agonist.
-
Issue 2: Unexpectedly rapid onset of action of an intramuscularly or subcutaneously administered drug when given with this compound.
-
Possible Cause: this compound is preventing local vasoconstriction at the injection site, leading to faster absorption of the co-administered drug.
-
Troubleshooting Steps:
-
Adjust Observation Timeline: Be prepared for a more rapid onset of drug effects and adjust the timing of experimental procedures accordingly.
-
Monitor for Adverse Effects: A rapid increase in plasma drug concentration could potentially lead to transient adverse effects. Monitor the subject closely during the initial period after administration.
-
Consider Route of Administration: If a more controlled onset is required, intravenous administration may provide more predictable pharmacokinetics, although this compound will still influence clearance.
-
Data Presentation
Table 1: Influence of this compound on the Pharmacokinetic Parameters of Dexmedetomidine in Cats
| Parameter | Dexmedetomidine Alone | Dexmedetomidine + this compound | Reference |
| Clearance (mL/min/kg) | 12.5 - 15.4 | Increased | |
| Volume of Distribution at Steady State (mL/kg) | 1012 - 2429 | Not significantly changed |
Table 2: Influence of this compound on the Bioavailability of Ketamine in Cats
| Parameter | Ketamine + Dexmedetomidine | Ketamine + Dexmedetomidine + this compound | Reference |
| Bioavailability (IM) | Not specified | Decreased |
Experimental Protocols
Protocol 1: Investigation of this compound's Effect on Medetomidine Pharmacokinetics in Dogs
This is a representative protocol based on methodologies described in the literature.
-
Subjects: Healthy adult Beagle dogs.
-
Drug Administration:
-
Control Group: Intravenous bolus of medetomidine (e.g., 20-40 µg/kg).
-
Treatment Group: Intravenous co-administration of medetomidine (e.g., 20-40 µg/kg) and this compound (e.g., 400-800 µg/kg).
-
-
Blood Sampling:
-
Collect venous blood samples at baseline and at predefined time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 360, and 480 minutes).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the samples to separate plasma and store the plasma at -80°C until analysis.
-
-
Plasma Drug Concentration Analysis:
-
Analyze plasma concentrations of medetomidine and this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis to determine pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
-
Compare the pharmacokinetic parameters between the control and treatment groups to quantify the influence of this compound.
-
Mandatory Visualizations
Caption: this compound's peripheral selectivity.
References
Mitigating Vatinoxan-induced changes in anesthetic requirements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing vatinoxan to mitigate changes in anesthetic requirements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as MK-467, is a peripherally selective alpha-2 adrenergic receptor antagonist.[1][2] Unlike other alpha-2 antagonists such as atipamezole, this compound has limited ability to cross the blood-brain barrier.[1][2][3] This selectivity allows it to counteract the peripheral cardiovascular effects of alpha-2 adrenergic agonists like dexmedetomidine and medetomidine (e.g., vasoconstriction and bradycardia) while preserving their centrally mediated sedative and analgesic effects.
Q2: Why am I observing a faster onset but shorter duration of sedation when co-administering this compound with an alpha-2 agonist?
A2: this compound can alter the pharmacokinetics of co-administered alpha-2 agonists. By preventing peripheral vasoconstriction, this compound can lead to faster absorption of the alpha-2 agonist after intramuscular injection, resulting in a quicker onset of sedation. The increased cardiac output and altered drug distribution can also lead to a more rapid clearance of the alpha-2 agonist, thus shortening the duration of sedation.
Q3: Is the anesthetic-sparing effect of alpha-2 agonists maintained when using this compound?
A3: The impact of this compound on the Minimum Alveolar Concentration (MAC) sparing effect of alpha-2 agonists is complex and can be dose-dependent. Some studies have shown that this compound can attenuate the MAC reduction of inhalant anesthetics like isoflurane and sevoflurane that is typically seen with dexmedetomidine. However, even with this attenuation, the combination of dexmedetomidine and this compound can still provide a significant reduction in the required concentration of the inhalant anesthetic.
Q4: I've noticed hypotension in my animal models after administering this compound. Is this expected and how can it be managed?
A4: Yes, hypotension can be a side effect associated with this compound administration, particularly in certain drug combinations or during induction of anesthesia. This may be due to the blockade of peripheral vasoconstriction without a compensatory increase in cardiac output. Management strategies that have been explored include the administration of sympathomimetics like dobutamine, norepinephrine, or phenylephrine to restore normal blood pressure. Careful cardiovascular monitoring is crucial when using this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Variable or insufficient sedation | Altered pharmacokinetics of the alpha-2 agonist due to this compound. | - Consider adjusting the dose of the alpha-2 agonist. - Ensure consistent administration technique (e.g., injection site). - Refer to dose-response studies for your specific animal model and drug combination. |
| Unexpectedly rapid recovery from anesthesia | Shorter duration of action of the alpha-2 agonist when co-administered with this compound. | - Plan for a shorter anesthetic period. - Consider a continuous rate infusion (CRI) of the alpha-2 agonist to maintain a more stable plane of sedation/anesthesia. - Be prepared to administer supplemental sedatives or analgesics as needed. |
| Significant hypotension during the procedure | Peripheral vasodilation caused by this compound, potentially exacerbated by other anesthetic agents. | - Ensure adequate fluid therapy to support cardiovascular function. - Have vasopressors (e.g., norepinephrine, phenylephrine) readily available for administration if hypotension becomes severe. - Closely monitor arterial blood pressure throughout the procedure. |
| Inconsistent anesthetic depth | Complex interaction between this compound, the alpha-2 agonist, and the primary anesthetic agent. | - Titrate the primary anesthetic agent (e.g., inhalant) to effect, based on physiological monitoring and response to stimuli. - The MAC-sparing effect may be altered, requiring adjustments to the anesthetic concentration. |
Data Presentation
Table 1: Effect of this compound on Sevoflurane MAC in Dogs
| Treatment | Sevoflurane MAC Reduction (%) | Mean Sevoflurane MAC (%) |
| Dexmedetomidine alone (4.5 μg/kg/hr) | 67% | 0.64 ± 0.1 |
| Dexmedetomidine + this compound (90 μg/kg/hr) | 57% | 0.81 ± 0.1 |
| Dexmedetomidine + this compound (180 μg/kg/hr) | 43% | 1.1 ± 0.1 |
| Data adapted from a study in Beagle dogs. |
Table 2: Effect of this compound on Isoflurane MAC in Cats
| Treatment | Maximum MAC Reduction (%) | IC50 of Dexmedetomidine (ng/mL) |
| Dexmedetomidine alone | 77 ± 4% | 0.77 |
| Dexmedetomidine + this compound | 60 ± 14% | 12 |
| Data adapted from a study in male neutered cats. This compound was found to increase the MAC of isoflurane in the absence of dexmedetomidine. |
Experimental Protocols
Protocol 1: Determination of Sevoflurane MAC in Dogs with Dexmedetomidine and this compound Infusions
This protocol is a summary of the methodology described in a prospective experimental study.
-
Animal Model: Six healthy Beagle dogs.
-
Anesthesia Induction and Maintenance: Anesthesia is induced and maintained with sevoflurane to determine a baseline MAC for each dog.
-
Instrumentation: Arterial and venous catheters are placed for blood pressure monitoring, blood sampling, and drug administration. Core body temperature, heart rate, and respiratory rate are monitored.
-
Drug Administration:
-
A loading dose of dexmedetomidine is administered, followed by a continuous rate infusion (CRI) of 4.5 μg/kg/hour.
-
Sevoflurane MAC is redetermined.
-
A loading dose of this compound is administered, followed by a CRI at 90 μg/kg/hour, in addition to the dexmedetomidine CRI.
-
Sevoflurane MAC is redetermined.
-
The this compound CRI is increased to 180 μg/kg/hour.
-
Sevoflurane MAC is redetermined.
-
-
MAC Determination: The MAC for each treatment phase is determined using the bracketing method with a noxious stimulus (e.g., tail clamp).
-
Data Collection: Cardiovascular parameters and blood samples for drug concentration analysis are collected at each stage.
Protocol 2: Characterization of Dexmedetomidine and this compound Effects on Isoflurane MAC in Cats
This protocol is a summary of the methodology from a randomized crossover experimental study.
-
Animal Model: Six healthy adult male neutered cats.
-
Anesthesia and Instrumentation: Cats are anesthetized with isoflurane in oxygen. Instrumentation includes monitoring of pulse rate, respiratory rate, systolic arterial pressure, hemoglobin oxygen saturation, body temperature, and end-tidal carbon dioxide.
-
Drug Administration:
-
Dexmedetomidine is administered using a target-controlled infusion (TCI) system to achieve 10 target plasma concentrations ranging from 0 to 40 ng/mL.
-
In a separate session, this compound is administered via a TCI system to achieve a target plasma concentration of 4 μg/mL, in conjunction with the varying dexmedetomidine concentrations.
-
-
MAC Determination: Isoflurane MAC is determined at each target plasma dexmedetomidine concentration using the bracketing method and a tail clamp technique.
-
Data Analysis: Pharmacodynamic models are fitted to the plasma dexmedetomidine concentration-MAC data to determine maximum reduction and IC50.
Visualizations
Caption: this compound's peripheral mechanism of action.
References
Validation & Comparative
Vatinoxan vs. Atipamezole for Medetomidine Reversal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of vatinoxan and atipamezole, two alpha-2 adrenergic receptor antagonists used to reverse the sedative and analgesic effects of medetomidine. The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions.
Mechanism of Action: A Tale of Two Antagonists
Medetomidine, a potent alpha-2 adrenergic agonist, induces sedation and analgesia by activating alpha-2 adrenoceptors in the central nervous system (CNS) and periphery.[1][2][3] This activation leads to a decrease in the release of norepinephrine, resulting in sedation, analgesia, and significant cardiovascular effects such as bradycardia and initial hypertension followed by potential hypotension.[4][5]
The reversal of these effects is achieved by alpha-2 adrenergic antagonists. While both this compound and atipamezole fall into this category, their sites of action differ significantly, leading to distinct physiological outcomes.
Atipamezole is a potent and selective alpha-2 adrenergic antagonist that readily crosses the blood-brain barrier. Consequently, it acts on both central and peripheral alpha-2 adrenoceptors, effectively and rapidly reversing both the sedative and cardiovascular effects of medetomidine.
This compound , on the other hand, is a peripherally selective alpha-2 adrenergic antagonist. Due to its physicochemical properties, it has limited ability to penetrate the blood-brain barrier. This targeted action allows this compound to counteract the peripheral cardiovascular effects of medetomidine, such as vasoconstriction and bradycardia, while preserving the centrally mediated sedation and analgesia.
Signaling Pathway of Medetomidine and its Reversal
References
A Comparative Analysis of Vatinoxan and Yohimbine as Alpha-2 Adrenergic Receptor Antagonists in Veterinary Medicine
An Objective Guide for Researchers and Drug Development Professionals
In veterinary anesthesia and sedation, alpha-2 adrenergic receptor agonists like medetomidine, dexmedetomidine, and xylazine are invaluable for their potent sedative and analgesic properties. However, their clinical utility is often tempered by significant cardiovascular side effects, including bradycardia, hypertension, and reduced cardiac output. The management of these effects is primarily achieved through the use of alpha-2 adrenergic receptor antagonists. This guide provides a detailed comparative study of two such antagonists: vatinoxan, a novel peripherally selective agent, and yohimbine, a classic non-selective antagonist.
Mechanism of Action: The Critical Distinction
The fundamental difference between this compound and yohimbine lies in their site of action. This compound is specifically designed as a peripherally selective alpha-2 antagonist .[1][2][3] Due to its low lipid solubility and high polarity, it has a very limited ability to cross the blood-brain barrier.[1][4] This unique property allows it to counteract the adverse cardiovascular effects of alpha-2 agonists in the peripheral circulation (e.g., on blood vessels) without reversing the desired centrally-mediated sedation and analgesia in the brain and spinal cord.
In contrast, yohimbine is a non-selective alpha-2 antagonist , meaning it readily crosses the blood-brain barrier and blocks alpha-2 receptors in both the central nervous system (CNS) and the periphery. Its action results in a complete reversal of both the desirable sedative effects and the undesirable cardiovascular effects of the agonist. While effective as a reversal agent, it does not permit the preservation of sedation. Yohimbine also exhibits moderate affinity for alpha-1 and various serotonin and dopamine receptors, which can contribute to a more complex pharmacological profile.
The following diagram illustrates this key difference in their mechanism of action.
References
Vatinoxan's Efficacy in Peripheral α2-Adrenoceptor Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of vatinoxan's efficacy against other peripheral α2-adrenoceptor antagonists, supported by experimental data. This compound is a peripherally selective α2-antagonist designed to mitigate the cardiovascular side effects of α2-agonists while preserving their central nervous system-mediated sedative and analgesic properties.[1][2][3][4][5] Its limited ability to cross the blood-brain barrier distinguishes it from non-selective antagonists like atipamezole.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data from studies evaluating the effects of this compound, primarily in combination with α2-agonists such as medetomidine. The data is compared to control groups (α2-agonist alone) and, where available, to other antagonists.
Table 1: Cardiovascular Effects of this compound in Dogs
| Parameter | Treatment Group | Baseline | Peak/Nadir Effect | % Change from Baseline | Species/Study |
| Heart Rate (bpm) | Medetomidine (MED) | 55-86 | 28-35 | ↓ ~49-59% | Beagle |
| MED + this compound (MEDVAT) | 55-86 | 48-102 | ↓ ~13% to ↑ ~18% | Beagle | |
| MED + Atipamezole Reversal | 28-35 (pre-reversal) | 48-102 | ↑ ~71-191% (from pre-reversal) | Beagle | |
| Mean Arterial Pressure (mmHg) | MED | 90-110 | 143-126 | ↑ ~29-44% | Beagle |
| MEDVAT | 90-110 | 102-104 | ↑ ~11-13% | Beagle | |
| Cardiac Index (L/min/m²) | MED | 2.7-6.8 | 1.4-3.5 | ↓ ~48-49% | Beagle |
| MEDVAT | 2.7-6.8 | 1.9-6.1 | ↓ ~30% to ↓ ~10% | Beagle | |
| Systemic Vascular Resistance Index (dyn·s/cm⁵·m²) | MED | Not specified | Significantly Higher | Not specified | Beagle |
| MEDVAT | Not specified | Significantly Lower | Not specified | Beagle |
Table 2: Cardiovascular Effects of this compound in Horses
| Parameter | Treatment Group | Baseline | Peak/Nadir Effect | % Change from Baseline | Species/Study |
| Heart Rate (bpm) | Medetomidine (MED) | ~35 | 26 ± 2 | ↓ ~26% | Horse |
| MED + this compound (MED+V) | ~35 | 31 ± 5 | ↓ ~11% | Horse | |
| Mean Arterial Pressure (mmHg) | MED | ~100 | 129 ± 15 | ↑ ~29% | Horse |
| MED+V | ~100 | 103 ± 13 | ↑ ~3% | Horse |
Table 3: Receptor Selectivity of α2-Antagonists
| Compound | α2/α1 Selectivity Ratio | Notes | Reference |
| This compound | 105:1 | Peripherally selective. | |
| Atipamezole | 8526:1 | Potent and selective for α2 over α1, acts centrally and peripherally. | |
| Yohimbine | 40:1 | Acts centrally and peripherally. |
Experimental Protocols
Key Experiment: Evaluation of Cardiovascular Effects in Dogs
Objective: To investigate the cardiovascular effects of intramuscular (IM) administration of medetomidine alone versus a medetomidine-vatinoxan combination.
Animals: Healthy purpose-bred Beagle dogs.
Procedure:
-
A randomized, blinded, crossover study design is typically employed with a washout period of at least two weeks between treatments.
-
Baseline cardiovascular parameters are recorded, including heart rate (HR), mean arterial pressure (MAP), and cardiac output (CO).
-
Dogs receive an intramuscular injection of either medetomidine (e.g., 20 μg/kg) or a combination of medetomidine (e.g., 20 μg/kg) and this compound (e.g., 400 μg/kg).
-
Cardiovascular parameters are monitored and recorded at predetermined intervals (e.g., 5, 10, 15, 30, 45, 60, 90 minutes) post-injection.
-
Cardiac Output Measurement (Thermodilution):
-
A pulmonary artery catheter is placed.
-
A known volume of cold saline is injected into the right atrium.
-
The change in blood temperature is measured by a thermistor at the catheter tip in the pulmonary artery.
-
Cardiac output is calculated based on the temperature change over time.
-
-
Systemic Vascular Resistance (SVR) Calculation:
-
SVR is calculated using the formula: SVR = (MAP - CVP) / CO, where CVP is central venous pressure.
-
Key Experiment: Assessment of Peripheral Selectivity in Dogs
Objective: To quantify the peripheral selectivity of this compound by comparing its concentrations in plasma and central nervous system (CNS) tissue.
Procedure:
-
Healthy Beagle dogs are administered an intravenous (IV) bolus of medetomidine (e.g., 40 μg/kg) and this compound (e.g., 800 μg/kg).
-
After a specified time (e.g., 20 minutes), the animals are euthanized.
-
Venous plasma and CNS tissues (e.g., brain, spinal cord) are collected.
-
Concentrations of this compound and the active enantiomer of medetomidine (dexmedetomidine) in all samples are quantified using liquid chromatography-tandem mass spectrometry.
-
The ratio of CNS tissue concentration to plasma concentration is calculated for this compound to determine the extent of blood-brain barrier penetration. A low ratio indicates high peripheral selectivity.
Visualizations
Signaling Pathways
Caption: Peripheral vs. Central α2-Adrenoceptor Antagonism.
Experimental Workflow
Caption: Crossover Study Design for Efficacy Evaluation.
References
- 1. Cardiovascular and sedation reversal effects of intramuscular administration of atipamezole in dogs treated with medetomidine hydrochloride with or without the peripheral α2-adrenoceptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Peripheral alpha 2-adrenergic antagonist this compound improves the quality of medetomidine-midazolam sedation in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [helda.helsinki.fi]
Vatinoxan: A Comparative Guide to its Cardiovascular-Sparing Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiovascular performance of alpha-2 adrenoceptor agonists when used alone versus in combination with Vatinoxan. The data presented is compiled from multiple preclinical studies, offering a comprehensive overview of this compound's cardiovascular-sparing properties. Detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows are included to support further research and development.
Mechanism of Action: Peripheral α2-Adrenoceptor Antagonism
Alpha-2 adrenoceptor agonists, such as medetomidine and dexmedetomidine, are potent sedatives and analgesics. However, their clinical utility can be limited by significant cardiovascular side effects. These agonists act on both central and peripheral α2-adrenoceptors. While central stimulation leads to the desired sedative and analgesic effects, peripheral stimulation of α2-adrenoceptors on vascular smooth muscle causes vasoconstriction, leading to an increase in systemic vascular resistance, elevated blood pressure (hypertension), and a reflex decrease in heart rate (bradycardia).[1][2] This cascade ultimately results in a reduction in cardiac output.
This compound is a peripherally selective α2-adrenoceptor antagonist.[3] Due to its hydrophilic nature, it does not readily cross the blood-brain barrier, allowing it to selectively block the peripheral α2-adrenoceptors without significantly diminishing the centrally mediated sedative and analgesic effects of co-administered alpha-2 agonists.[3] By antagonizing the peripheral α2-adrenoceptors, this compound mitigates the undesirable cardiovascular effects, leading to a more stable hemodynamic profile.
Comparative Cardiovascular Performance Data
The following tables summarize the quantitative data from preclinical studies in dogs, comparing the cardiovascular effects of an alpha-2 agonist administered alone versus in combination with this compound.
Table 1: Effects on Heart Rate (HR) in Dogs
| Treatment Group | Baseline HR (beats/min) | Post-treatment HR (beats/min) | Percentage Change | Study Reference |
| Medetomidine (MED) | 105 ± 18 | 42 ± 8 | -60% | [4] |
| Medetomidine + this compound (MEDVAT) | 103 ± 16 | 98 ± 20 | -5% | |
| Dexmedetomidine (DEX) | Not Reported | Decrease Observed | - | |
| Dexmedetomidine + this compound (DEX+VAT) | Not Reported | Approached Baseline | - |
Table 2: Effects on Mean Arterial Pressure (MAP) in Dogs
| Treatment Group | Baseline MAP (mmHg) | Post-treatment MAP (mmHg) | Percentage Change | Study Reference |
| Medetomidine (MED) | 88 ± 9 | 124 ± 15 | +41% | |
| Medetomidine + this compound (MEDVAT) | 89 ± 8 | 82 ± 11 | -8% | |
| Dexmedetomidine (DEX) | Not Reported | Increase Observed | - | |
| Dexmedetomidine + this compound (DEX+VAT) | Not Reported | Approached Baseline | - |
Table 3: Effects on Cardiac Output (CO) / Cardiac Index (CI) in Dogs
| Treatment Group | Baseline CI (L/min/m²) | Post-treatment CI (L/min/m²) | Percentage Change | Study Reference |
| Medetomidine (MED) | 2.6 ± 0.5 | 1.0 ± 0.3 | -62% | |
| Medetomidine + this compound (MEDVAT) | 2.5 ± 0.4 | 2.4 ± 0.6 | -4% | |
| Dexmedetomidine (DEX) | Not Reported | Decrease Observed | - | |
| Dexmedetomidine + this compound (DEX+VAT) | Not Reported | Approached Baseline | - |
Experimental Protocols
The data presented in this guide is derived from studies employing rigorous experimental designs. A representative experimental workflow is outlined below.
Key Experimental Methodologies
-
Animal Models: Studies were typically conducted in healthy, purpose-bred Beagle dogs.
-
Study Design: A common design was a randomized, blinded, crossover study, where each animal received both the control (alpha-2 agonist alone) and the test (alpha-2 agonist + this compound) treatments with a washout period in between.
-
Drug Administration:
-
Medetomidine (MED): 20 μg/kg intramuscularly (IM).
-
This compound (VAT): 400 μg/kg mixed with medetomidine IM.
-
Dexmedetomidine (DEX): Intravenous (IV) loading dose followed by a continuous infusion.
-
This compound (VAT): IV doses administered sequentially with dexmedetomidine infusion.
-
-
Cardiovascular Monitoring:
-
Heart Rate (HR): Monitored continuously via electrocardiography (ECG).
-
Arterial Blood Pressure: Measured invasively via an arterial catheter connected to a pressure transducer for continuous readings of systolic, diastolic, and mean arterial pressure (MAP).
-
Central Venous Pressure (CVP): Measured via a catheter placed in the jugular vein.
-
Cardiac Output (CO): Determined using techniques such as thermodilution or lithium dilution. Cardiac Index (CI) was calculated by normalizing CO to body surface area.
-
-
Data Collection: Cardiovascular parameters were recorded at baseline and at multiple time points post-drug administration.
Conclusion
The co-administration of this compound with alpha-2 adrenoceptor agonists demonstrates a significant cardiovascular-sparing effect. By selectively antagonizing peripheral α2-adrenoceptors, this compound effectively mitigates the pressor and bradycardic effects of these agents, leading to a more stable hemodynamic profile while preserving the desired central sedative and analgesic properties. The data strongly suggests that this compound is a promising agent for improving the cardiovascular safety of alpha-2 agonist-based sedative and anesthetic protocols.
References
Vatinoxan with Medetomidine: A Comparative Analysis for Researchers
A comprehensive review of the synergistic and antagonistic effects of combining vatinoxan with medetomidine for sedation and analgesia in veterinary medicine, contrasted with the use of medetomidine alone. This guide provides drug development professionals, researchers, and scientists with a detailed comparison supported by experimental data, focusing on cardiovascular safety, sedative efficacy, and pharmacokinetic profiles.
Executive Summary
Medetomidine, a potent α2-adrenoceptor agonist, is widely utilized in veterinary practice for its reliable sedative and analgesic properties. However, its clinical use is often associated with significant cardiovascular side effects, including bradycardia, initial hypertension followed by potential hypotension, and decreased cardiac output. This compound, a peripherally selective α2-adrenoceptor antagonist, has been developed to mitigate these adverse effects. By selectively blocking α2-adrenoceptors in the periphery, this compound aims to preserve the centrally mediated sedative and analgesic effects of medetomidine while counteracting its undesirable cardiovascular impacts. This guide presents a detailed comparison of the this compound-medetomidine combination versus medetomidine alone, supported by data from various preclinical and clinical studies.
Mechanism of Action: A Tale of Two Receptors
Medetomidine exerts its effects by agonizing α2-adrenoceptors in both the central nervous system (CNS) and the periphery. In the CNS, this agonism leads to sedation and analgesia. In the periphery, particularly in vascular smooth muscle, it causes vasoconstriction, leading to an initial increase in blood pressure and a subsequent reflex bradycardia.
This compound is designed to have limited ability to cross the blood-brain barrier. This property allows it to selectively antagonize peripheral α2-adrenoceptors, thereby reducing medetomidine-induced vasoconstriction and the associated cardiovascular side effects. The central sedative and analgesic effects of medetomidine remain largely intact.
Figure 1: Signaling pathway of Medetomidine with and without this compound.
Comparative Efficacy and Onset of Action
The combination of this compound and medetomidine generally results in a faster onset of sedation compared to medetomidine alone. However, the duration of sedation is often shorter. While the quality of sedation is typically considered adequate for clinical procedures, some studies suggest a slight reduction in the sedative and pain-relieving effects of medetomidine when combined with this compound, particularly when used with certain anesthetic agents.
| Parameter | Medetomidine Alone | Medetomidine + this compound | Reference |
| Onset of Sedation | Slower | Faster | |
| Duration of Sedation | Longer | Shorter | |
| Quality of Sedation | Profound | Adequate for clinical procedures |
Cardiovascular and Respiratory Effects: A Safety Profile Comparison
The primary advantage of adding this compound to medetomidine is the significant improvement in cardiovascular stability. Studies have consistently shown that the combination mitigates the severe bradycardia and hypertension associated with medetomidine alone.
| Parameter | Medetomidine Alone | Medetomidine + this compound | Reference |
| Heart Rate (HR) | Markedly decreased (bradycardia) | Significantly higher, closer to baseline | |
| Mean Arterial Pressure (MAP) | Initial significant increase | Attenuated increase, may cause hypotension during general anesthesia | |
| Cardiac Output | Significantly reduced | Closer to normal | |
| Oxygen Delivery | Significantly lower | Higher | |
| Respiratory Rate | Less respiratory depression reported with the combination | Less respiratory depression reported with the combination |
Pharmacokinetic Profile
The co-administration of this compound alters the pharmacokinetics of medetomidine. This compound can increase the plasma concentrations of concomitantly administered drugs, likely due to improved blood flow at the injection site resulting from attenuated vasoconstriction. This leads to a more rapid achievement of maximum plasma concentrations of medetomidine.
Studies have confirmed the peripheral selectivity of this compound, with significantly lower concentrations found in the central nervous system compared to plasma. In contrast, medetomidine readily distributes to the CNS.
| Parameter | Medetomidine Alone | Medetomidine + this compound | Reference |
| Time to Max Plasma Concentration (Tmax) of Medetomidine | Slower | Faster | |
| Max Plasma Concentration (Cmax) of Medetomidine | Lower | Higher | |
| This compound CNS:Plasma Ratio | N/A | Approximately 1:50 | |
| Medetomidine CNS:Plasma Ratio | High | High (3 to 7-fold higher in CNS) |
Experimental Protocols
Study Design: Randomized, Crossover, Blinded Experimental Study in Beagle Dogs
This section details a typical experimental workflow for comparing the effects of medetomidine alone versus in combination with this compound.
Figure 2: Typical experimental workflow for comparative studies.
Objective: To compare the cardiovascular, sedative, and pharmacokinetic effects of medetomidine administered alone versus in combination with this compound.
Animals: Healthy, purpose-bred Beagle dogs are commonly used.
Drug Administration:
-
Group M (Medetomidine alone): Medetomidine administered intramuscularly (IM) or intravenously (IV) at a specified dose (e.g., 1 mg/m² IM).
-
Group MV (Medetomidine + this compound): Medetomidine and this compound administered concomitantly in the same syringe at specified doses (e.g., 1 mg/m² medetomidine and 20 mg/m² this compound IM).
Data Collection:
-
Cardiovascular Monitoring: Heart rate, mean arterial pressure, and cardiac output are measured at baseline and at regular intervals post-administration.
-
Sedation Scoring: Sedation is assessed at various time points using a validated scoring system.
-
Pharmacokinetic Sampling: Venous blood samples are collected at predetermined time points for the analysis of plasma drug concentrations using liquid chromatography-tandem mass spectrometry.
-
Microcirculation Assessment: In some studies, buccal mucosal microcirculation is assessed using sidestream dark field (SDF) camera.
Statistical Analysis: Data are typically analyzed using appropriate statistical tests, such as linear mixed-effects models or ANOVA, to compare the effects of the different treatment groups. A p-value of < 0.05 is generally considered statistically significant.
Conclusion and Clinical Relevance
The combination of this compound with medetomidine represents a significant advancement in veterinary sedation protocols, offering a superior cardiovascular safety profile compared to medetomidine alone. The mitigation of bradycardia and hypertension allows for the safer use of medetomidine in a broader range of patients. However, researchers and clinicians should be aware of the potential for a shorter duration of sedation and the possibility of hypotension, especially when used in combination with other anesthetic agents. The faster onset of sedation can be advantageous in many clinical scenarios. The choice between medetomidine alone and the combination product will depend on the specific clinical needs of the patient, the desired duration of sedation, and the procedural requirements. Further research is warranted to explore the use of this combination in different species and in conjunction with
Vatinoxan's Modulation of Medetomidine and Dexmedetomidine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of vatinoxan, a peripherally selective alpha-2 adrenoceptor antagonist, on the widely used veterinary sedatives and analgesics, medetomidine and its active enantiomer, dexmedetomidine. By selectively blocking peripheral alpha-2 adrenoceptors, this compound mitigates the undesirable cardiovascular side effects of these agonists while preserving their centrally mediated sedative and analgesic properties.[1][2][3] This analysis is supported by experimental data from various studies, primarily in canine and feline models.
Executive Summary
Both medetomidine and dexmedetomidine are potent alpha-2 adrenoceptor agonists that induce reliable sedation and analgesia.[1] However, their clinical utility can be limited by significant cardiovascular side effects, including initial hypertension, bradycardia, and decreased cardiac output, which are primarily mediated by peripheral alpha-2 adrenoceptors.[1] this compound, due to its limited ability to cross the blood-brain barrier, selectively antagonizes these peripheral effects. Co-administration of this compound with either medetomidine or dexmedetomidine has been shown to:
-
Attenuate Cardiovascular Depression: Significantly reduces the incidence of bradycardia and hypertension.
-
Preserve Sedation: Maintains clinically effective sedation, although the duration may be shortened.
-
Alter Pharmacokinetics: this compound can increase the clearance of dexmedetomidine, leading to lower plasma concentrations.
This guide will delve into the quantitative data from key studies, outline the experimental methodologies, and visualize the underlying mechanisms and workflows.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from comparative studies on the effects of this compound on medetomidine and dexmedetomidine across various physiological parameters.
Table 1: Cardiovascular Effects in Dogs
| Parameter | Medetomidine Alone | Medetomidine + this compound | Dexmedetomidine Alone | Dexmedetomidine + this compound | Source(s) |
| Heart Rate (HR) | Significant decrease (e.g., drops to 36-43 beats/min) | Maintained near pre-administration levels (e.g., 83-118 beats/min) | Significant decrease | Dose-dependently approaches baseline | |
| Mean Arterial Pressure (MAP) | Initial significant increase (e.g., 126-143 mmHg) | Initial increase attenuated (e.g., 102-104 mmHg), may have transient hypotension | Initial increase | Dose-dependently approaches baseline | |
| Cardiac Output (CO) | Severely reduced | Significantly higher compared to agonist alone | Decreased | Dose-dependently approaches baseline | |
| Systemic Vascular Resistance (SVR) | Increased | Significantly lower compared to agonist alone | Increased | Dose-dependently approaches baseline |
Table 2: Sedative and Anesthetic Effects
| Parameter | Medetomidine Alone | Medetomidine + this compound | Dexmedetomidine Alone | Dexmedetomidine + this compound | Source(s) |
| Sedation Quality | Profound and consistent | Adequate clinical sedation, faster onset | Dose-dependent | Maintained, but potency may be decreased | |
| Duration of Sedation | Longer duration | Shorter duration | Dose-dependent | Shortened | |
| Anesthetic Sparing Effect (MAC Reduction) | N/A | N/A | Significant reduction (e.g., 67% with sevoflurane) | Attenuated reduction (e.g., 43-57% with sevoflurane) |
Table 3: Pharmacokinetic Interactions
| Parameter | Medetomidine + this compound | Dexmedetomidine + this compound | Source(s) |
| Plasma Concentration of Agonist | Higher plasma concentrations of medetomidine with IV administration in one study | Reduction in plasma dexmedetomidine concentrations | |
| Clearance of Agonist | Not explicitly stated | This compound increases the clearance of dexmedetomidine |
Experimental Protocols
The data presented in this guide are derived from rigorous, controlled experimental studies. Below are summaries of the typical methodologies employed.
Study Design: Randomized Crossover Trials
Many of the cited studies utilize a randomized, crossover design to minimize individual animal variability.
-
Subjects: Healthy, purpose-bred dogs (e.g., Beagles) or cats are commonly used.
-
Treatments: Each animal receives all treatment protocols (e.g., agonist alone, agonist with this compound) in a random order, with a sufficient washout period between treatments (typically 1-2 weeks).
-
Blinding: To reduce bias, studies are often blinded, where the personnel administering treatments and assessing outcomes are unaware of the specific drug combination being given.
Drug Administration and Dosages
-
Routes of Administration: Intramuscular (IM) and intravenous (IV) are the most common routes for drug administration.
-
Dosages (Canine Examples):
-
Medetomidine: 20-40 µg/kg IV; 0.25 mg/m² IM.
-
Dexmedetomidine: 4.5 µg/kg/hour IV infusion.
-
This compound: 90-800 µg/kg depending on the study and route of administration.
-
Physiological Monitoring and Data Collection
-
Cardiovascular Parameters: Heart rate, arterial blood pressure (mean, systolic, diastolic), and central venous pressure are continuously monitored using indwelling catheters and transducers. Cardiac output is often measured using techniques like lithium dilution.
-
Sedation Scoring: Sedation is assessed at regular intervals using validated scoring systems that evaluate posture, response to stimuli, and muscle relaxation.
-
Anesthetic Depth: In studies involving general anesthesia, the minimum alveolar concentration (MAC) of an inhalant anesthetic (e.g., isoflurane, sevoflurane) required to prevent movement in response to a noxious stimulus is determined.
-
Pharmacokinetic Analysis: Blood samples are collected at multiple time points to measure plasma drug concentrations using liquid chromatography-tandem mass spectrometry.
Visualizations
Signaling Pathways and Mechanism of Action
Caption: Mechanism of this compound's selective peripheral antagonism.
Experimental Workflow for a Crossover Study
Caption: Typical randomized crossover experimental design.
Conclusion
The co-administration of this compound with medetomidine or dexmedetomidine represents a significant advancement in veterinary anesthesia and sedation. By selectively antagonizing the peripheral alpha-2 adrenoceptors, this compound effectively mitigates the adverse cardiovascular effects of these potent agonists while largely preserving their desired central nervous system effects. This allows for the benefits of alpha-2 agonist-induced sedation and analgesia to be extended to a wider range of patients, including those with compromised cardiovascular function.
While both medetomidine and dexmedetomidine benefit from the addition of this compound, the choice between them may depend on specific clinical scenarios, desired duration of action, and pharmacokinetic considerations. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in the interactions between this compound and each of these alpha-2 agonists. The available data strongly support the use of this compound to improve the safety profile of both medetomidine and dexmedetomidine in clinical practice.
References
Efficacy of Vatinoxan in different animal species (e.g., horses, goats)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vatinoxan's efficacy in horses and goats, alongside alternative sedative and anesthetic protocols. The information is compiled from peer-reviewed veterinary research to support further investigation and drug development.
Mechanism of Action: Alpha-2 Adrenergic Agonists and the Role of this compound
Alpha-2 adrenergic receptor agonists, such as medetomidine, detomidine, and xylazine, are potent sedatives and analgesics commonly used in veterinary medicine. Their primary mechanism involves the stimulation of α2-adrenoceptors in the central nervous system (CNS), leading to a decrease in the release of norepinephrine and subsequent sedation, analgesia, and muscle relaxation. However, these agonists also stimulate peripheral α2-adrenoceptors, which can lead to undesirable cardiovascular side effects, including initial hypertension, bradycardia, and decreased cardiac output.
This compound is a peripherally selective alpha-2 adrenergic antagonist.[1][2] Due to its low lipid solubility, it does not readily cross the blood-brain barrier, allowing it to counteract the peripheral effects of α2-agonists without significantly diminishing their centrally-mediated sedative and analgesic properties.[1][2] This selective antagonism helps to mitigate cardiovascular depression and other adverse peripheral effects.
References
Vatinoxan: A Peripherally Selective α2-Adrenoceptor Antagonist with Proven CNS-Sparing Properties
A comparative guide for researchers and drug development professionals.
Vatinoxan, a peripherally selective α2-adrenoceptor antagonist, presents a significant advancement in veterinary medicine by mitigating the undesirable cardiovascular side effects of α2-adrenoceptor agonists while preserving their centrally mediated sedative and analgesic effects.[1][2][3][4] This guide provides a comprehensive comparison of this compound with other agents, supported by experimental data, to validate its central nervous system (CNS) sparing properties.
Comparative Analysis of CNS Penetration
The defining characteristic of this compound is its limited ability to cross the blood-brain barrier (BBB). This property, attributed to its low lipid solubility, molecular weight, ionization, and protein binding characteristics, distinguishes it from non-selective α2-adrenoceptor antagonists like atipamezole.
Table 1: Comparative CNS-to-Plasma Concentration Ratios
| Compound | Animal Model | CNS-to-Plasma Ratio | Key Finding | Reference |
| This compound | Dog | ~1:50 | Significantly lower concentration in the CNS compared to plasma, confirming peripheral selectivity. | |
| Dexmedetomidine | Dog | 3-7:1 | High concentration in the CNS, indicating significant BBB penetration to induce sedation. | |
| Levomedetomidine | Dog | 3-7:1 | Similar to dexmedetomidine, readily crosses the BBB. |
In a study on dogs, only about 2% of the plasma concentration of this compound was detected in the central nervous system. This contrasts sharply with α2-agonists like dexmedetomidine and levomedetomidine, which achieve concentrations in the CNS that are three- to seven-fold higher than in the plasma.
Mechanism of Action: Peripheral vs. Central Effects
This compound's peripheral selectivity allows it to counteract the adverse cardiovascular effects of α2-agonists, such as vasoconstriction and bradycardia, which are mediated by peripheral α2-adrenoceptors. At the same time, the centrally acting sedative and analgesic effects of the α2-agonists remain largely intact because this compound does not significantly block the α2-adrenoceptors in the brain and spinal cord.
Experimental Protocols
Quantification of CNS Penetration in Dogs
-
Objective: To compare the concentrations of this compound, dexmedetomidine, and levomedetomidine in plasma and CNS tissue.
-
Subjects: Six healthy, purpose-bred Beagle dogs.
-
Procedure:
-
A combination of medetomidine (40 μg/kg) and this compound (800 μg/kg) was administered as an intravenous bolus.
-
After 20 minutes, the dogs were euthanized.
-
Venous plasma and CNS tissues (brain, cervical and lumbar spinal cord) were harvested.
-
Drug concentrations in all samples were quantified using liquid chromatography-tandem mass spectrometry.
-
-
Key Findings: The CNS-to-plasma ratio of this compound was approximately 1:50, whereas for dexmedetomidine and levomedetomidine, CNS concentrations were three- to seven-fold higher than in plasma, confirming the peripheral selectivity of this compound.
References
- 1. DSpace [helda.helsinki.fi]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. Comparison Between Medetomidine and a Medetomidine–this compound Combination on Cardiorespiratory Variables in Dogs Undergoing Ovariectomy Anesthetized with Butorphanol, Propofol and Sevoflurane or Desflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. magonlinelibrary.com [magonlinelibrary.com]
Safety Operating Guide
Navigating the Safe Disposal of Vatinoxan: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Vatinoxan, an α2-adrenergic receptor antagonist, requires careful handling throughout its lifecycle, including its ultimate disposal. While specific institutional and local regulations must always be followed, this guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in general best practices for pharmaceutical waste.
Understanding this compound's Profile
This compound hydrochloride is a white to pale yellow, crystalline substance that is sparingly soluble in water.[1] According to available safety data sheets (SDS), this compound hydrochloride is not classified as a hazardous substance or mixture.[2] However, as with any chemical compound, appropriate precautions should be taken during handling and disposal to minimize any potential environmental impact.
Core Disposal Procedures
The primary recommendation for the disposal of unused or expired veterinary medicines, including those containing this compound, is to consult with a veterinary surgeon or pharmacist on appropriate disposal methods.[3] Medicines should not be disposed of via wastewater or household waste to protect the environment.[3] For laboratory and research settings, the following general procedures should be adopted:
Step 1: Review Institutional and Local Regulations Before initiating any disposal process, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on pharmaceutical waste. Local and national regulations for chemical waste disposal must be strictly adhered to.
Step-2: Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety glasses with side shields or chemical goggles, chemical-resistant gloves, and a lab coat, when handling this compound.[4]
Step 3: Preparing for Disposal For unused or expired this compound:
-
Do not flush down the drain or toilet.
-
Do not dispose of in regular trash without proper preparation.
Step 4: Disposal via a Licensed Waste Contractor The most appropriate method for the disposal of chemical waste from a laboratory setting is through a licensed and permitted hazardous waste disposal company. This ensures the substance is managed and destroyed in an environmentally sound manner, typically through incineration.
Step 5: In-Lab Deactivation (If Permissible) In the absence of a licensed contractor or for trace amounts, and only if permitted by your institution's EHS guidelines, chemical deactivation may be an option. However, specific deactivation protocols for this compound are not readily available in the provided search results. Therefore, this method should only be undertaken with explicit approval and guidance from EHS professionals.
Step 6: Disposal of Empty Containers
-
Thoroughly rinse empty this compound containers with an appropriate solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
Once cleaned, deface or remove all labels from the container to prevent misuse.
-
Dispose of the cleaned container in accordance with institutional guidelines for non-hazardous laboratory waste.
Disposal of this compound in a Clinical or Household Setting
For the disposal of Zenalpha®, a veterinary product containing this compound, outside of a laboratory setting, the following steps are recommended:
-
Drug Take-Back Programs : Utilize community drug take-back programs or check with local pharmacies, some of which have medication disposal bins.
-
Consult a Veterinarian : Ask your veterinarian for guidance on proper disposal methods.
-
Household Trash Disposal (if no take-back options are available) :
-
Remove the medication from its original container.
-
Mix the this compound (do not crush tablets or capsules) with an unappealing substance such as used coffee grounds, dirt, or cat litter. This makes the medication less attractive to children and pets and unrecognizable to anyone who might go through the trash.
-
Place the mixture in a sealed container, such as a plastic bag or an empty tub, to prevent the drug from leaking out.
-
Dispose of the sealed container in your household trash.
-
Scratch out all personal information on the prescription label of the empty bottle to protect your privacy, then dispose of the empty container.
-
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound in a laboratory setting, the following workflow diagram outlines the decision-making process and necessary steps.
Caption: this compound Laboratory Disposal Workflow.
Quantitative Data Summary
At present, there is no specific quantitative data available in the public domain regarding the environmental persistence, bioaccumulation, or ecotoxicity of this compound that would directly inform disposal procedures beyond standard pharmaceutical waste protocols. The provided information does not contain numerical data for comparison. Researchers should always refer to the manufacturer's safety data sheet for the most current information.
| Data Point | Value | Source |
| Chemical Formula | C20H26N4O4S | Wikipedia |
| Molar Mass | 418.51 g·mol−1 | Wikipedia |
| Solubility in Water | Sparingly soluble | Drugs.com |
| Hazard Classification | Not a hazardous substance or mixture | MCE SDS |
By adhering to these guidelines and fostering a culture of safety and environmental stewardship, laboratories can ensure the proper and safe disposal of this compound.
References
Navigating the Safe Handling of Vatinoxan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Vatinoxan, a peripherally selective alpha2-adrenoceptor antagonist. Adherence to these procedural, step-by-step guidelines is critical for operational safety and proper disposal.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment to be used when handling this compound in a laboratory setting. This information is compiled from safety data sheets (SDS) for this compound and its combination product, Zenalpha.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical protective gloves |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical goggles |
| Body Protection | Lab Coat/Clothing | Appropriate protective clothing |
Procedural Guidance for Safe Handling and Disposal
I. Pre-Handling Preparations:
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned procedures involving this compound.
-
Familiarization with SDS: All personnel must read and understand the Safety Data Sheet (SDS) for this compound.
-
Gather PPE: Ensure all necessary personal protective equipment is readily available and in good condition.
-
Prepare Workspace: Work in a well-ventilated area. Ensure easy access to an eyewash station and a safety shower.
II. Handling this compound:
-
Don PPE: Put on a lab coat, safety glasses with side shields, and chemical protective gloves.
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1]
-
Prevent Inhalation and Contact: Avoid breathing vapors and prevent contact with skin and eyes.[1][2]
-
Accidental Spills:
III. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.
-
Hand Washing: Always wash hands with soap and water after handling this compound.
-
Storage: Store this compound in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Keep containers tightly sealed.
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical advice if irritation persists.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with soap and water. Seek medical advice if irritation develops.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Accidental Self-Injection: This is a significant risk. In case of accidental self-injection, seek immediate medical advice. Do not drive, as sedation and changes in blood pressure may occur.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Waste Segregation: All this compound waste, including empty vials, contaminated gloves, and spill cleanup materials, should be segregated as hazardous chemical waste.
-
Labeling: Place all waste in a suitable, clearly labeled container.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance. Do not dispose of this compound down the drain or in regular trash.
Visualizing Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling, disposal, and emergency response for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
